molecular formula C28H31ClN8O3 B12413844 Fak-IN-2

Fak-IN-2

Cat. No.: B12413844
M. Wt: 563.0 g/mol
InChI Key: SQMGCXJZSMCVHC-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fak-IN-2 is a useful research compound. Its molecular formula is C28H31ClN8O3 and its molecular weight is 563.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H31ClN8O3

Molecular Weight

563.0 g/mol

IUPAC Name

2-[[5-chloro-2-[4-[4-[(2R)-2-(prop-2-enoylamino)propanoyl]piperazin-1-yl]anilino]pyrimidin-4-yl]amino]-N-methylbenzamide

InChI

InChI=1S/C28H31ClN8O3/c1-4-24(38)32-18(2)27(40)37-15-13-36(14-16-37)20-11-9-19(10-12-20)33-28-31-17-22(29)25(35-28)34-23-8-6-5-7-21(23)26(39)30-3/h4-12,17-18H,1,13-16H2,2-3H3,(H,30,39)(H,32,38)(H2,31,33,34,35)/t18-/m1/s1

InChI Key

SQMGCXJZSMCVHC-GOSISDBHSA-N

Isomeric SMILES

C[C@H](C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4C(=O)NC)Cl)NC(=O)C=C

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4C(=O)NC)Cl)NC(=O)C=C

Origin of Product

United States

Foundational & Exploratory

Fak-IN-2: A Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the mechanism of action for Fak-IN-2, a potent and orally active inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that is frequently overexpressed and activated in various advanced-stage solid cancers, playing a pivotal role in tumor progression and metastasis.[1][2] Its multifaceted functions in controlling cell motility, survival, proliferation, and gene expression make it a compelling target for anticancer therapy.[1][3] this compound has demonstrated significant anti-cancer activity by disrupting these FAK-mediated oncogenic processes.

Core Mechanism of Action: Covalent Inhibition of FAK Autophosphorylation

This compound functions as a potent, covalent inhibitor of Focal Adhesion Kinase.[4] The primary mechanism involves the direct inhibition of FAK's autophosphorylation at its main activation site, Tyrosine 397 (Y397).[4][5] This autophosphorylation event is a critical step for FAK activation, as the phosphorylated Y397 site serves as a high-affinity binding location for the SH2 domains of Src family kinases and other signaling proteins like PI3K.[5] By covalently binding to FAK, this compound effectively prevents this initial activation step, leading to a cascade of downstream inhibitory effects.[4]

Disruption of Key Oncogenic Signaling Pathways

Inhibition of FAK autophosphorylation by this compound leads to the suppression of multiple downstream signaling pathways crucial for cancer cell survival, proliferation, and metastasis.[4][6]

  • PI3K/Akt Pathway: Activated FAK recruits and activates Phosphoinositide 3-kinase (PI3K), which in turn activates Akt.[1][6] This pathway is a major driver of cell survival and proliferation, and its inhibition by this compound contributes to the induction of apoptosis.[1][4]

  • RAS/RAF/MEK/ERK (MAPK) Pathway: FAK signaling is closely linked with the activation of the RAS/RAF/MEK/ERK pathway, which promotes cell proliferation, invasion, and metastasis.[6] this compound treatment has been shown to inhibit the phosphorylation of downstream proteins in this cascade.[4]

  • p53 Regulation: FAK can act as a scaffold in the nucleus, promoting the degradation of the p53 tumor suppressor protein in a kinase-independent manner.[1][2][7] While this compound is a kinase inhibitor, the overall disruption of FAK signaling can influence p53 levels, contributing to cell cycle arrest and apoptosis.[1][7]

The following diagram illustrates the central mechanism of this compound.

Fak_IN_2_Mechanism cluster_input Upstream Signals cluster_downstream Downstream Signaling cluster_effects Cellular Effects Integrins Integrins / GFRs FAK FAK Integrins->FAK Activates pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation FakIN2 This compound FakIN2->FAK Covalently Inhibits PI3K_Akt PI3K/Akt Pathway pFAK->PI3K_Akt MAPK_ERK RAS/MEK/ERK Pathway pFAK->MAPK_ERK Src Src pFAK->Src Survival Survival / Proliferation Migration Migration / Invasion PI3K_Akt->Survival Promotes Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibition leads to CellCycle Cell Cycle Arrest PI3K_Akt->CellCycle Inhibition leads to MAPK_ERK->Survival Promotes MAPK_ERK->Migration Promotes Src->MAPK_ERK

Caption: this compound inhibits FAK autophosphorylation, blocking downstream pro-survival pathways.
Cellular Consequences of FAK Inhibition

The disruption of FAK-mediated signaling by this compound manifests in several key anti-cancer cellular outcomes:

  • Induction of Apoptosis and Cell Cycle Arrest: this compound treatment induces programmed cell death (apoptosis) and causes a strong arrest of the cell cycle at the G2/M phase.[4]

  • Inhibition of Proliferation and Clonogenicity: The compound demonstrates high anti-proliferative activity against various cancer cell lines and significantly inhibits the ability of cancer cells to form colonies.[4]

  • Suppression of Cell Migration and Invasion: By inhibiting a key regulator of cell movement, this compound effectively inhibits the migration and invasion of tumor cells in a dose-dependent manner.[4][8]

Quantitative Data Summary

The potency of this compound has been quantified across enzymatic and cellular assays. The following table summarizes key inhibitory concentrations.

Parameter Value Target / Cell Line Description Reference
IC50 35 nMFAK (enzymatic)50% inhibitory concentration against FAK autophosphorylation in an in vitro kinase assay.[4]
Effective Conc. 0-5 µMVarious Cancer Cell LinesConcentration range demonstrating high anti-proliferation activities over 72 hours.[4]
Effective Conc. 0-30 nMHCT-116Concentration range affecting clone formation over 14 days.[4]
Effective Conc. 10-500 nMHCT-116Concentration range significantly inhibiting cell migration at 24 and 48 hours.[4]
Effective Conc. 0.01-1 µMHCT-116Concentration range inducing G2/M cell cycle arrest and apoptosis at 24 or 48 hours.[4]

Key Experimental Protocols

The following protocols describe standard methodologies used to characterize the mechanism of action of this compound.

In Vitro FAK Kinase Assay
  • Objective: To determine the direct inhibitory effect of this compound on FAK autophosphorylation.

  • Methodology:

    • Recombinant FAK protein is incubated in a kinase reaction buffer containing ATP and the test compound (this compound) at various concentrations.

    • The reaction is initiated and allowed to proceed at 30°C for a specified time (e.g., 60 minutes).

    • The reaction is terminated by adding SDS-PAGE loading buffer.

    • Proteins are separated by SDS-PAGE, and the level of phosphorylated FAK (p-FAK Y397) is detected by autoradiography (using γ-32P-ATP) or by Western blot using a phospho-specific antibody.[5]

    • The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of this compound.[5]

Cell Viability and Proliferation Assay
  • Objective: To measure the effect of this compound on the viability and growth of cancer cells.

  • Methodology (MTT Assay):

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of this compound concentrations for a specified duration (e.g., 72 hours).[4]

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at ~570 nm using a microplate reader. The results are expressed as a percentage of the vehicle-treated control.

Western Blot Analysis
  • Objective: To assess the phosphorylation status of FAK and its downstream signaling proteins in treated cells.

  • Methodology:

    • Cancer cells are treated with this compound (e.g., 0.001-10 µM for 4-24 hours).[4]

    • Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against p-FAK (Y397), total FAK, p-Akt, total Akt, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).

    • The membrane is then incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) substrate.

Apoptosis and Cell Cycle Analysis
  • Objective: To quantify the induction of apoptosis and cell cycle arrest by this compound.

  • Methodology (Flow Cytometry):

    • Cells are treated with this compound for 24 or 48 hours.[4]

    • For Apoptosis: Cells are harvested, washed, and resuspended in Annexin V binding buffer. They are then stained with FITC-conjugated Annexin V and Propidium Iodide (PI) before analysis by flow cytometry.

    • For Cell Cycle: Cells are harvested, fixed in cold 70% ethanol, and then stained with a solution containing PI and RNase A. The DNA content is analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Cell Migration Assay (Transwell Assay)
  • Objective: To evaluate the effect of this compound on the migratory capacity of cancer cells.

  • Methodology:

    • Transwell inserts (e.g., 8 µm pore size) are placed in a 24-well plate. The lower chamber is filled with media containing a chemoattractant (e.g., 10% FBS).

    • Cancer cells, pre-treated with various concentrations of this compound, are seeded into the upper chamber in serum-free media.

    • The plate is incubated for a period (e.g., 24-48 hours) to allow for cell migration through the porous membrane.[4]

    • Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

    • Migrated cells on the lower surface are fixed, stained with crystal violet, and counted under a microscope.

The following diagram outlines a typical experimental workflow for evaluating this compound.

Experimental_Workflow cluster_assays Cellular & Biochemical Assays start Start: Cancer Cell Culture treatment Treat cells with this compound (Dose-response & Time-course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot (p-FAK, p-Akt, p-ERK) treatment->western migration Migration/Invasion Assay (e.g., Transwell) treatment->migration apoptosis Apoptosis & Cell Cycle Analysis (Flow Cytometry) treatment->apoptosis analysis Data Analysis & Interpretation viability->analysis western->analysis migration->analysis apoptosis->analysis conclusion Conclusion: Mechanism of Action Confirmed analysis->conclusion

Caption: A standard workflow to characterize the anti-cancer effects of this compound.

FAK's Dual Role and Therapeutic Targeting

It is important for drug development professionals to recognize that FAK possesses both kinase-dependent and kinase-independent (scaffolding) functions.[1][2] In its scaffolding role, particularly within the nucleus, FAK can regulate gene expression and promote p53 degradation.[1][7] While kinase inhibitors like this compound are effective at blocking catalytic activity, they may not abrogate these scaffolding functions. This has led to the development of alternative strategies, such as PROTACs (PROteolysis TArgeting Chimeras), which induce the complete degradation of the FAK protein, thereby eliminating both of its oncogenic functions.[9]

The diagram below illustrates this dual-function concept.

FAK_Dual_Role cluster_functions FAK Functions cluster_inhibitors Inhibitor Classes FAK_Protein FAK Protein Kinase Kinase-Dependent (Cytoplasmic Signaling) FAK_Protein->Kinase Scaffold Kinase-Independent (Nuclear Scaffolding, p53 degradation) FAK_Protein->Scaffold PROTAC Degrader (PROTAC) (e.g., BI-0319) Kinase_Inhibitor Kinase Inhibitor (e.g., this compound) Kinase_Inhibitor->Kinase Blocks PROTAC->FAK_Protein Induces Degradation

Caption: FAK's dual oncogenic roles and corresponding inhibitor strategies.

References

The Downstream Signaling of Fak-IN-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a critical signaling hub, integrating signals from integrins and growth factor receptors to regulate essential cellular processes, including survival, proliferation, migration, and adhesion.[1] Its overexpression and hyperactivity are hallmarks of numerous cancers, making it a compelling target for therapeutic intervention.[1][2] Fak-IN-2 is a potent and orally active covalent inhibitor of FAK.[3] This technical guide provides an in-depth exploration of the downstream signaling pathways affected by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the molecular cascades involved.

This compound exerts its anticancer activity by covalently binding to FAK and inhibiting its autophosphorylation, a critical step for its activation.[3] This inhibition leads to a cascade of downstream effects, including the suppression of tumor cell proliferation and migration, and the induction of apoptosis.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

ParameterValueCell LinesConditionsReference
IC50 (FAK) 35 nM-In vitro kinase assay[3]
Anti-proliferative Activity Dose-dependentHCT-1160-5 µM; 72 hours[3]
Clone Formation Inhibition Dose-dependentHCT-1160-30 nM; 14 days[3]
Migration Inhibition Significant at 10-500 nMHCT11624 and 48 hours[3]
Cell Cycle Arrest G2/M phase-0.01-1 µM; 24 or 48 hours[3]
Apoptosis Induction Dose-dependent-0.01-1 µM; 24 or 48 hours[3]

Core Signaling Pathways Modulated by this compound

As a direct inhibitor of FAK autophosphorylation, this compound disrupts the recruitment and activation of numerous downstream signaling molecules. The primary consequence is the abrogation of the FAK/Src signaling complex, which acts as a central nexus for multiple pathways.[4]

The FAK/Src-p130Cas-Rac Pathway

One of the most well-characterized downstream pathways of FAK involves its interaction with the Src family kinases.[4] Upon FAK autophosphorylation at Tyr397, Src is recruited, leading to the formation of a dual kinase complex.[4][5] This complex then phosphorylates various substrates, including p130Cas.[4] Phosphorylated p130Cas recruits the adaptor protein Crk, which in turn activates DOCK180, a guanine nucleotide exchange factor for Rac.[4] The activation of Rac is a critical driver of lamellipodia formation and cell migration.[4] By inhibiting FAK autophosphorylation, this compound is expected to block this entire cascade, leading to reduced cell motility.[3]

FAK_p130Cas_Pathway FAK/Src-p130Cas-Rac Pathway cluster_membrane Plasma Membrane Integrin Integrin FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation p130Cas p130Cas Src->p130Cas Phosphorylation Crk Crk p130Cas->Crk Recruitment DOCK180 DOCK180 Crk->DOCK180 Activation Rac Rac-GDP DOCK180->Rac Rac_active Rac-GTP Rac->Rac_active Migration Cell Migration Rac_active->Migration Fak_IN_2 This compound Fak_IN_2->FAK

FAK/Src-p130Cas-Rac Pathway Inhibition
The PI3K/Akt Survival Pathway

FAK also plays a crucial role in promoting cell survival by activating the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[6] The p85 subunit of PI3K can bind to the phosphorylated Tyr397 of FAK, leading to the activation of PI3K and subsequent production of PIP3.[7] This lipid second messenger recruits and activates Akt, a serine/threonine kinase that phosphorylates a multitude of substrates to inhibit apoptosis and promote cell survival.[2] Inhibition of FAK by this compound is therefore anticipated to suppress this pro-survival signaling, contributing to the observed induction of apoptosis.[3]

FAK_PI3K_Pathway FAK-PI3K/Akt Survival Pathway cluster_membrane Plasma Membrane Integrin Integrin FAK FAK Integrin->FAK Activation PI3K PI3K FAK->PI3K Recruitment & Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation Apoptosis Apoptosis Akt->Apoptosis Fak_IN_2 This compound Fak_IN_2->FAK

FAK-PI3K/Akt Pathway Inhibition
The Grb2-Ras-ERK Proliferation Pathway

FAK can also contribute to cell proliferation by activating the Ras-ERK pathway. Phosphorylation of FAK at Tyr925 by Src creates a binding site for the SH2 domain of the adaptor protein Grb2.[5] Grb2, in complex with Sos, is then recruited to the membrane, where it can activate Ras.[8] Activated Ras initiates the MAP kinase cascade, leading to the phosphorylation and activation of ERK, which in turn translocates to the nucleus to regulate the expression of genes involved in cell proliferation, such as cyclin D1.[7][8] this compound's inhibition of the FAK/Src complex would disrupt this pathway, providing a mechanism for its anti-proliferative effects and G2/M cell cycle arrest.[3]

FAK_ERK_Pathway FAK-Grb2-Ras-ERK Proliferation Pathway cluster_membrane Plasma Membrane Integrin Integrin FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment Grb2_Sos Grb2-Sos FAK->Grb2_Sos Recruitment Src->FAK pY925 Ras Ras-GDP Grb2_Sos->Ras Ras_active Ras-GTP Ras->Ras_active Raf Raf Ras_active->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Fak_IN_2 This compound Fak_IN_2->FAK

FAK-Grb2-Ras-ERK Pathway Inhibition

Key Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the downstream signaling of FAK inhibitors like this compound.

Western Blotting for Phosphoprotein Analysis

Objective: To determine the effect of this compound on the phosphorylation status of FAK and its downstream targets.

  • Cell Culture and Treatment: Plate cells (e.g., HCT-116) at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-FAK (Y397), total FAK, p-Akt, total Akt, p-ERK, total ERK, etc., overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.

Western_Blot_Workflow Western Blotting Workflow A Cell Treatment with This compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (PVDF membrane) D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Chemiluminescent Detection F->G

Western Blotting Workflow
Cell Migration (Wound Healing) Assay

Objective: To assess the effect of this compound on cell migration.

  • Cell Seeding: Plate cells in a 6-well plate and grow to confluency.

  • Wound Creation: Create a "scratch" in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash with PBS to remove detached cells and add fresh media containing different concentrations of this compound or vehicle control.

  • Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 24 and 48 hours) using a microscope.

  • Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Migration_Assay_Workflow Wound Healing Assay Workflow A Grow Cells to Confluency B Create Scratch Wound A->B C Treat with This compound B->C D Image at T=0 C->D E Incubate D->E F Image at T=x E->F G Analyze Wound Closure F->G

References

In Vivo Efficacy of FAK Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to FAK Inhibition in Oncology

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways downstream of integrins and growth factor receptors.[1] Its involvement in cell proliferation, survival, migration, and angiogenesis has established it as a compelling target in oncology.[2][3] Overexpression and activation of FAK are frequently observed in various advanced-stage solid tumors and are often correlated with poor prognosis.[1][3] Small molecule inhibitors of FAK, such as BI 853520, are being investigated for their potential to disrupt tumor growth and metastasis.[2][4]

BI 853520 is a potent and highly selective ATP-competitive FAK inhibitor.[2] Preclinical studies have demonstrated its ability to inhibit FAK autophosphorylation and suppress tumor growth in various cancer models.[4][5] This guide provides an in-depth overview of the in vivo efficacy of BI 853520 in mouse models, detailing experimental protocols, quantitative outcomes, and the underlying signaling pathways.

Quantitative In Vivo Efficacy Data

The in vivo antitumor activity of BI 853520 has been evaluated in various xenograft models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vivo Efficacy of BI 853520 in an Ovarian Cancer Xenograft Model
Cell LineMouse StrainTreatmentDosing ScheduleTumor Growth Inhibition (%)Reference
SKOV3Nude MiceBI 853520 (25 mg/kg)Oral, dailySignificant reduction in tumor growth[4]
SKOV3Nude MicePaclitaxel + BI 853520 (25 mg/kg)Oral, dailyEnhanced tumor growth inhibition compared to single agents[4]
Table 2: Pharmacokinetic Profile of BI 853520 in Mice
ParameterValueReference
Half-lifeLong[5]
Volume of DistributionHigh[5]
Oral BioavailabilityHigh[5]

Note: Specific numerical values for pharmacokinetic parameters were not detailed in the provided search results, but were described qualitatively.

Detailed Experimental Protocols

This section outlines the methodologies employed in the in vivo evaluation of BI 853520.

Ovarian Cancer Xenograft Model
  • Cell Line and Culture: Human ovarian cancer cell lines (e.g., SKOV3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Implantation: A suspension of 1 x 10⁶ SKOV3 cells in 100 µL of serum-free medium is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured every 3-4 days using calipers and calculated using the formula: (length x width²) / 2.

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. BI 853520 is administered orally, typically daily, at a specified dose (e.g., 25 mg/kg). The vehicle control group receives the same volume of the formulation vehicle.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as Western blotting and immunohistochemistry.[4]

Western Blot Analysis of Tumor Tissue
  • Protein Extraction: Tumor tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration is determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., p-FAK (Y397), total FAK, p-AKT, total AKT, p-mTOR, total mTOR).

  • Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by BI 853520 and the experimental workflow for in vivo studies.

FAK Signaling Pathway and Inhibition by BI 853520

FAK_Signaling cluster_upstream Upstream Activation cluster_fak FAK Complex cluster_downstream Downstream Signaling Integrins Integrins FAK FAK Integrins->FAK Growth Factor Receptors Growth Factor Receptors Growth Factor Receptors->FAK p-FAK (Y397) p-FAK (Y397) FAK->p-FAK (Y397) Autophosphorylation PI3K PI3K p-FAK (Y397)->PI3K Migration Migration p-FAK (Y397)->Migration BI_853520 BI 853520 BI_853520->p-FAK (Y397) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Cell Survival Cell Survival mTOR->Cell Survival

Caption: FAK signaling pathway and the inhibitory action of BI 853520.

Experimental Workflow for In Vivo Efficacy Study

in_vivo_workflow cluster_treatment Treatment Phase Cell_Culture 1. Ovarian Cancer Cell Culture (SKOV3) Tumor_Implantation 2. Subcutaneous Injection into Nude Mice Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth to 100-150 mm³ Tumor_Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Control_Group Vehicle Control (Oral, daily) Randomization->Control_Group Treatment_Group BI 853520 (25 mg/kg) (Oral, daily) Randomization->Treatment_Group Endpoint_Analysis 5. Endpoint Analysis Control_Group->Endpoint_Analysis Treatment_Group->Endpoint_Analysis Tumor_Measurement Tumor Volume & Weight Endpoint_Analysis->Tumor_Measurement Western_Blot Western Blot (p-FAK, p-AKT, etc.) Endpoint_Analysis->Western_Blot IHC Immunohistochemistry Endpoint_Analysis->IHC

Caption: Workflow of a typical in vivo xenograft study for a FAK inhibitor.

Conclusion

The in vivo data for the representative FAK inhibitor, BI 853520, demonstrates its potential as an anticancer agent, particularly in ovarian cancer models.[4] The inhibitor effectively suppresses tumor growth, both as a monotherapy and in combination with standard chemotherapy, by targeting the FAK signaling pathway.[4] The detailed protocols and workflows provided in this guide offer a framework for the preclinical evaluation of FAK inhibitors. Further research is warranted to explore the full therapeutic potential of FAK inhibition across a broader range of malignancies.

References

The Role of Fak-IN-2 in Overcoming Drug Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drug resistance remains a formidable challenge in oncology, often leading to treatment failure and disease progression. A growing body of evidence implicates Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, as a critical mediator of both intrinsic and acquired resistance to a wide range of anti-cancer therapies.[1][2] FAK is a central signaling hub that integrates cues from the tumor microenvironment, including signals from integrins and receptor tyrosine kinases (RTKs), to regulate cell survival, proliferation, migration, and invasion.[3][4][5] Its overexpression and activation are frequently observed in various cancers and are associated with poor prognosis.[6][7]

This technical guide explores the potential of Fak-IN-2, a FAK inhibitor, in overcoming therapeutic resistance. While specific public data on this compound is limited, this document will draw upon the extensive research on other FAK inhibitors to elucidate the mechanisms by which targeting FAK can re-sensitize cancer cells to chemotherapy and targeted agents. We will delve into the core signaling pathways, provide quantitative data for various FAK inhibitors, detail relevant experimental protocols, and present visual workflows to support further research and development in this promising area.

Quantitative Data: Potency of FAK Inhibitors in Cancer Cell Lines

The efficacy of FAK inhibitors has been evaluated across a range of cancer cell lines, including those known to be resistant to standard therapies. The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency. The following table summarizes the IC50 values for several FAK inhibitors, providing a comparative landscape of their activity.

FAK InhibitorCancer Cell LineIC50 (nM)Reference
This compound Analog (6a) AsPC-1 (Pancreatic)1.03[8]
This compound Analog (6b) AsPC-1 (Pancreatic)3.05[8]
TAE226 Ovarian Cancer Cells6.79[3]
PF-562271 Not Specified-[3]
VS-6063 (Defactinib) Pancreatic Neuroendocrine Tumors-[3]
Compound 22 U-87MG (Glioblastoma)160[8]
Compound 22 A-549 (Lung)270[8]
Compound 22 MDA-MB-231 (Breast)190[8]
Derivative 15 FAK Enzymatic Assay5.9[8]

Core Signaling Pathways in FAK-Mediated Drug Resistance

FAK promotes drug resistance through its intricate involvement in multiple signaling cascades. Inhibition of FAK can disrupt these survival pathways, thereby restoring sensitivity to anti-cancer drugs.

PI3K/Akt Survival Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation. FAK activation leads to the recruitment and activation of PI3K, which in turn activates Akt.[7] Activated Akt then phosphorylates a multitude of downstream targets that inhibit apoptosis and promote cell cycle progression.[5] By blocking FAK, this compound can attenuate PI3K/Akt signaling, thereby lowering the threshold for apoptosis induced by chemotherapeutic agents.

PI3K_Akt_Pathway Extracellular_Matrix Extracellular Matrix Integrin Integrin Extracellular_Matrix->Integrin FAK FAK Integrin->FAK PI3K PI3K FAK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival Akt->Cell_Survival Fak_IN_2 This compound Fak_IN_2->FAK

Caption: FAK activation by the extracellular matrix stimulates the PI3K/Akt survival pathway.

MEK/ERK Proliferation Pathway

The Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathway is another critical cascade that promotes cell proliferation and survival. FAK can activate this pathway through multiple mechanisms, including via Src-family kinases and Grb2/Sos complexes.[7] In some cancers, resistance to targeted therapies like BRAF inhibitors is mediated by the reactivation of the MEK/ERK pathway through FAK signaling.[9] Combining a FAK inhibitor like this compound with a MEK or BRAF inhibitor can therefore be a synergistic strategy to overcome resistance.[10]

MEK_ERK_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK FAK FAK RTK->FAK Src Src FAK->Src Grb2_Sos Grb2/Sos Src->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Fak_IN_2 This compound Fak_IN_2->FAK RTK_Crosstalk Ligand Ligand (e.g., EGF, Heregulin) RTK RTK (e.g., HER2, EGFR) Ligand->RTK FAK FAK RTK->FAK PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt MEK_ERK MEK/ERK Pathway FAK->MEK_ERK Drug_Resistance Drug Resistance PI3K_Akt->Drug_Resistance MEK_ERK->Drug_Resistance Fak_IN_2 This compound Fak_IN_2->FAK Targeted_Therapy Targeted Therapy (e.g., Trastuzumab) Targeted_Therapy->RTK Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell_Culture Drug-Resistant Cancer Cell Culture Treatment Treatment with This compound +/- Drug Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Western_Blot Western Blot (Signaling Analysis) Treatment->Western_Blot Data_Analysis Data Analysis (IC50, Protein Levels) Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Xenograft Tumor Xenograft Model In_Vivo_Treatment In Vivo Treatment (this compound, Drug, Combo) Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Volume Measurement In_Vivo_Treatment->Tumor_Measurement IHC Immunohistochemistry (Biomarker Analysis) In_Vivo_Treatment->IHC Toxicity_Assessment Toxicity Assessment In_Vivo_Treatment->Toxicity_Assessment

References

Methodological & Application

Application Notes: Fak-IN-2 for In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction mediated by integrins and growth factor receptors.[1][2] FAK is a key regulator of fundamental cellular processes including cell adhesion, migration, proliferation, and survival.[3][4] In many types of cancer, FAK is overexpressed and activated, which is often correlated with cancer progression, metastasis, and poorer clinical prognosis.[3][5] This makes FAK a significant therapeutic target in oncology.[3]

Fak-IN-2 is a potent, orally active, and covalent inhibitor of Focal Adhesion Kinase.[6] It targets the kinase activity of FAK, preventing its autophosphorylation at Tyrosine-397 (Y397), a critical step for its activation.[6][7] By inhibiting FAK, this compound effectively blocks downstream signaling pathways, leading to reduced tumor cell proliferation, migration, and invasion, while also inducing cell cycle arrest and apoptosis.[6] These application notes provide detailed protocols for utilizing this compound in various in vitro cell culture experiments to study its anti-cancer effects.

Mechanism of Action

This compound covalently binds to FAK, inhibiting its kinase activity. This prevents the autophosphorylation of FAK at Y397, which is the binding site for Src family kinases.[6][8] The subsequent recruitment and activation of Src are blocked, disrupting the formation of the FAK-Src signaling complex.[1][4] This leads to the downstream inhibition of pathways such as PI3K/Akt and Ras/MAPK, which are critical for cell survival and proliferation.[9][10][11] The inhibition of these pathways ultimately results in decreased cell motility and the induction of apoptosis.[6][12]

FAK_Signaling_Pathway cluster_upstream Upstream Activators cluster_fak FAK Complex cluster_downstream Downstream Pathways cluster_cellular_effects Cellular Effects Integrins Integrins FAK FAK Integrins->FAK Activate GFR Growth Factor Receptors (GFRs) GFR->FAK Activate GPCR GPCRs GPCR->FAK Activate CR Cytokine Receptors CR->FAK Activate pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation Gene Gene Expression (via Nucleus) FAK->Gene Nuclear Translocation FAK_Src FAK-Src Complex pFAK->FAK_Src Recruits Src Src Src->FAK_Src Binds PI3K_Akt PI3K / Akt Pathway FAK_Src->PI3K_Akt Ras_MAPK Ras / MAPK Pathway FAK_Src->Ras_MAPK p130Cas p130Cas / Crk FAK_Src->p130Cas Rho Rho GTPases FAK_Src->Rho Survival Survival & Proliferation PI3K_Akt->Survival Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Ras_MAPK->Survival Migration Migration & Invasion p130Cas->Migration Rho->Migration Gene->Survival

Caption: General overview of the Focal Adhesion Kinase (FAK) signaling pathway.

Fak_IN_2_MOA cluster_fak FAK Activation cluster_inhibitor cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Outcomes FAK_inactive FAK (Inactive) FAK_active p-FAK (Y397) Active FAK_inactive->FAK_active Autophosphorylation Downstream Downstream Signaling (PI3K/Akt, MAPK) FAK_active->Downstream Activates FakIN2 This compound FakIN2->FAK_active Inhibits Proliferation Proliferation & Survival Downstream->Proliferation Promotes Migration Migration & Invasion Downstream->Migration Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: Mechanism of action of this compound on the FAK signaling pathway.

Quantitative Data Summary

The efficacy of this compound has been quantified across various in vitro assays. The following table summarizes its inhibitory concentration and the effective concentrations for inducing specific cellular effects.

ParameterValue/RangeCell Line/SystemAssayReference
IC₅₀ 35 nMEnzyme AssayFAK Kinase Activity[6]
Anti-Proliferation 0 - 5 µM (72 h)Cancer Cell LinesCell Viability[6]
Colony Formation 0 - 30 nM (14 d)HCT-116Clonogenic Assay[6]
Cell Migration 10 - 500 nM (24-48 h)HCT-116Migration Assay[6]
Phosphorylation Inhibition 0.001 - 10 µM (4-24 h)Cancer Cell LinesWestern Blot[6]
Apoptosis Induction 0.01 - 1 µM (24-48 h)Cancer Cell LinesApoptosis/Cell Cycle Assay[6]

Experimental Protocols

Here we provide detailed protocols for the in vitro application of this compound.

Preparation of this compound Stock Solution

Proper preparation of the inhibitor is critical for experimental reproducibility.

  • Reagents and Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for 1 mg of this compound (Molecular Weight: 495.58 g/mol ), add 201.78 µL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

    • For experiments, thaw an aliquot and dilute it to the desired final concentration in fresh, pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent toxicity.

Cell Viability / Proliferation Assay

This protocol determines the effect of this compound on cell proliferation.

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., HCT-116, MDA-MB-231)

    • Complete cell culture medium (e.g., DMEM + 10% FBS)[13]

    • 96-well tissue culture plates

    • This compound stock solution (10 mM in DMSO)

    • Crystal Violet solution or other viability reagents (e.g., MTT, WST-1)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[14]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[13]

    • Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0 µM to 5 µM (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1, 5 µM).[6] Include a vehicle control (DMSO only) at the highest equivalent concentration.

    • Remove the medium from the wells and add 100 µL of the medium containing the respective this compound concentrations.

    • Incubate the cells for 72 hours at 37°C.[6]

    • Assess cell viability. For Crystal Violet staining:

      • Gently wash cells twice with PBS.

      • Fix the cells with 100% methanol for 5 minutes.

      • Stain with 0.5% Crystal Violet solution for 5-10 minutes.

      • Wash away excess stain with water and allow the plate to dry.[14]

      • Solubilize the stain with 10% acetic acid or methanol and measure the absorbance at 570-590 nm using a plate reader.

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Cell Migration (Wound Healing / Scratch) Assay

This assay assesses the effect of this compound on cancer cell migration.[6]

  • Reagents and Materials:

    • Cell line of interest

    • 6-well or 12-well tissue culture plates

    • Sterile 200 µL pipette tips

    • This compound stock solution

  • Procedure:

    • Seed cells in a multi-well plate and grow them to form a confluent monolayer.

    • Using a sterile 200 µL pipette tip, create a straight "scratch" or wound in the center of the monolayer.

    • Gently wash the wells with PBS to remove detached cells.

    • Replace the PBS with a fresh low-serum medium (e.g., 1% FBS) containing different concentrations of this compound (e.g., 0, 10, 100, 500 nM) or a vehicle control.[6]

    • Place the plate on a microscope stage with an incubator chamber. Capture images of the scratch at time 0.

    • Continue to capture images at regular intervals (e.g., every 6-12 hours) for up to 48 hours.[6]

    • Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.

Western Blot Analysis of FAK Phosphorylation

This protocol is used to confirm the inhibitory effect of this compound on FAK autophosphorylation.[6]

  • Reagents and Materials:

    • Cell line of interest

    • 6-well plates

    • This compound stock solution

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies: anti-p-FAK (Y397), anti-total FAK, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK.

    • HRP-conjugated secondary antibodies

    • ECL substrate

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound (e.g., 0.01-1 µM) for 4 to 24 hours.[6]

    • Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-FAK Y397) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for total FAK and other proteins of interest as loading controls.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select Cancer Cell Line) Inhibitor_Prep 2. Prepare this compound (Stock & Working Solutions) Cell_Culture->Inhibitor_Prep Viability 3a. Proliferation Assay (72h treatment) Inhibitor_Prep->Viability Migration 3b. Migration Assay (24-48h treatment) Inhibitor_Prep->Migration Apoptosis 3c. Apoptosis Assay (24-48h treatment) Inhibitor_Prep->Apoptosis Western_Blot 3d. Western Blot (4-24h treatment) Inhibitor_Prep->Western_Blot Data_Quant 4. Data Quantification (Imaging, Plate Reader) Viability->Data_Quant Migration->Data_Quant Apoptosis->Data_Quant Western_Blot->Data_Quant Stats 5. Statistical Analysis & Interpretation Data_Quant->Stats

Caption: General experimental workflow for evaluating this compound in vitro.

References

Western blot protocol for FAK phosphorylation after Fak-IN-2 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Application Note:

Monitoring FAK-IN-2 Efficacy by Western Blot Analysis of FAK Phosphorylation

Audience: Researchers, scientists, and drug development professionals.

Application: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is a critical mediator of signal transduction by integrins and growth factor receptors. Its activation, marked by autophosphorylation at Tyrosine 397 (Tyr397), initiates a cascade of downstream signaling pathways, such as PI3K/AKT and MAPK/ERK, which are pivotal in cell proliferation, survival, and migration.[1][2][3] Dysregulation of FAK is commonly observed in various cancers, making it a prime target for therapeutic intervention.[4][5]

This compound is a potent, covalent inhibitor of FAK that specifically targets its kinase activity, preventing autophosphorylation.[6] This application note provides a detailed protocol for utilizing Western blot to quantify the inhibition of FAK phosphorylation at Tyr397 in cultured cells following treatment with this compound. This method is essential for determining the inhibitor's cellular potency (IC50) and optimizing treatment conditions in preclinical drug development.

FAK Signaling and Inhibition by this compound

The following diagram illustrates the canonical FAK signaling pathway. Upon integrin engagement with the extracellular matrix (ECM), FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyr397. This event creates a high-affinity binding site for the SH2 domain of Src family kinases. The resulting FAK/Src complex phosphorylates numerous downstream targets, activating pathways that drive oncogenic processes. This compound directly inhibits the kinase domain of FAK, preventing this initial autophosphorylation step and blocking all subsequent downstream signaling.

FAK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Integrin Integrin FAK FAK Integrin->FAK activates p-FAK (Y397) p-FAK (Y397) FAK->p-FAK (Y397) Autophosphorylation Src Src Src->p-FAK (Y397) activates PI3K_AKT PI3K_AKT Proliferation_Survival Cell Proliferation, Survival, Migration PI3K_AKT->Proliferation_Survival RAS_MEK_ERK RAS_MEK_ERK RAS_MEK_ERK->Proliferation_Survival Fak_IN_2 This compound Fak_IN_2->FAK inhibits p-FAK (Y397)->Src recruits p-FAK (Y397)->PI3K_AKT activates p-FAK (Y397)->RAS_MEK_ERK activates ECM ECM ECM->Integrin binds

Caption: FAK signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The overall workflow for assessing FAK phosphorylation via Western blot is a multi-step process that requires careful execution to ensure the preservation of protein phosphorylation states and to obtain reliable, quantifiable data.

Western_Blot_Workflow A 1. Cell Culture & Plating B 2. Treatment with this compound (Dose-Response / Time-Course) A->B C 3. Cell Lysis (with Phosphatase Inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to PVDF E->F G 7. Membrane Blocking (BSA) F->G H 8. Primary Antibody Incubation (Anti-p-FAK Y397 & Anti-Total FAK) G->H I 9. Secondary Antibody Incubation H->I J 10. Chemiluminescent Detection I->J K 11. Data Analysis (Densitometry & Normalization) J->K

Caption: Workflow for Western blot analysis of FAK phosphorylation.

Detailed Experimental Protocol

This protocol is optimized for a dose-response experiment using a human cancer cell line (e.g., HCT116, Panc-1) grown in a 6-well plate format.

Part 1: Cell Culture and Treatment
  • Cell Plating: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Culture overnight in appropriate media and conditions.

  • Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, create serial dilutions in culture media to achieve final concentrations for treatment. A suggested range based on its known potency is 0 nM (DMSO vehicle control), 10 nM, 30 nM, 100 nM, 300 nM, and 1000 nM.[6]

  • Treatment: Aspirate the old media from the cells and replace it with media containing the different concentrations of this compound. Include a DMSO-only well as a vehicle control.

  • Incubation: Incubate the treated cells for a predetermined time, for example, 4 to 24 hours, at 37°C in a CO2 incubator.[6]

Part 2: Protein Extraction and Quantification
  • Lysis Buffer Preparation: Prepare a fresh batch of RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail immediately before use. Keep on ice.

  • Cell Lysis:

    • Place the 6-well plate on ice and aspirate the media.

    • Wash the cells once with 1 mL of ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant (lysate) to a new, pre-chilled tube.

    • Determine the protein concentration of each sample using a BCA Protein Assay Kit, following the manufacturer's instructions.

Part 3: SDS-PAGE and Western Blotting
  • Sample Preparation: Dilute an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the prepared samples into the wells of a 4-12% Bis-Tris polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: After transfer, block the membrane in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent, as casein is a phosphoprotein and can increase background noise.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody against phospho-FAK (Tyr397) (e.g., Cell Signaling Technology #3283) diluted in 5% BSA/TBST.[7]

    • Incubation should be performed overnight at 4°C with gentle rocking.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Detection: After final washes with TBST, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a digital imager.

  • Stripping and Re-probing for Total FAK:

    • To normalize the phospho-protein signal, the membrane should be stripped of the first set of antibodies using a mild stripping buffer.

    • After stripping, re-block the membrane and probe with a primary antibody against total FAK (e.g., Cell Signaling Technology #3285).[7]

    • Repeat the washing, secondary antibody, and detection steps.

Data Presentation and Analysis

Quantitative analysis is performed by measuring the band intensity (densitometry) from the Western blot images using software such as ImageJ. The signal for phosphorylated FAK (p-FAK) is normalized to the signal for total FAK for each sample. The results can be presented in a table for clear comparison.

Table 1: Quantified Effect of this compound on FAK Tyr397 Phosphorylation

This compound Conc. (nM)p-FAK (Y397) Signal (Arbitrary Units)Total FAK Signal (Arbitrary Units)Normalized p-FAK/Total FAK Ratio% Inhibition (Relative to Control)
0 (Vehicle)15,23015,5000.980%
1011,56015,3500.7523%
307,89015,6100.5148%
1003,55015,2800.2377%
3001,18015,4200.0892%
100045015,3000.0397%

References

Application Notes and Protocols for Cell Migration Assays Using FAK-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration is a fundamental biological process essential for various physiological events, including embryonic development, tissue repair, and immune responses. However, dysregulated cell migration is a hallmark of pathological conditions, most notably cancer metastasis. Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical mediator of cell migration.[1][2] It integrates signals from integrins and growth factor receptors to regulate the dynamic processes of cell adhesion, cytoskeletal reorganization, and cell motility.[1][3]

FAK-IN-2 is a potent and selective inhibitor of FAK with an IC50 of 35 nM.[4] It acts by covalently binding to and inhibiting the autophosphorylation of FAK, thereby blocking its downstream signaling cascades. This inhibitory action on FAK makes this compound a valuable tool for studying the role of FAK in cell migration and a potential therapeutic agent for diseases characterized by abnormal cell motility, such as cancer.[4]

These application notes provide detailed protocols for utilizing this compound in two common in vitro cell migration assays: the Wound Healing (Scratch) Assay and the Transwell Migration Assay.

FAK Signaling Pathway in Cell Migration

Integrin engagement with the extracellular matrix (ECM) triggers the recruitment and autophosphorylation of FAK at tyrosine 397 (Y397). This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases. The resulting FAK/Src complex then phosphorylates a multitude of downstream substrates, including p130Cas and paxillin, leading to the activation of signaling pathways that converge on the regulation of the actin cytoskeleton and the promotion of cell migration.[1][3] Key downstream pathways include the Ras/MAPK pathway and the PI3K/Akt pathway, which influence gene expression and cell survival, and the Rho family of small GTPases (RhoA, Rac1, Cdc42), which are master regulators of cytoskeletal dynamics.[1]

FAK_Signaling_Pathway FAK Signaling Pathway in Cell Migration ECM Extracellular Matrix (ECM) Integrin Integrin ECM->Integrin FAK FAK Integrin->FAK pY397 pY397 FAK->pY397 Autophosphorylation FAK_Src FAK/Src Complex pY397->FAK_Src Recruits Src Src Src Src->FAK_Src p130Cas p130Cas FAK_Src->p130Cas Paxillin Paxillin FAK_Src->Paxillin Grb2 Grb2 FAK_Src->Grb2 PI3K PI3K FAK_Src->PI3K Rho_GTPases Rho GTPases (RhoA, Rac, Cdc42) p130Cas->Rho_GTPases Paxillin->Rho_GTPases MAPK_Pathway Ras/MAPK Pathway Grb2->MAPK_Pathway Akt_Pathway Akt Pathway PI3K->Akt_Pathway Cytoskeleton Actin Cytoskeleton Rearrangement Rho_GTPases->Cytoskeleton Migration Cell Migration MAPK_Pathway->Migration Akt_Pathway->Migration Cytoskeleton->Migration FAK_IN_2 This compound FAK_IN_2->FAK Inhibits

Caption: FAK signaling cascade in cell migration.

Data Presentation: Efficacy of FAK Inhibition on Cell Migration

The following table summarizes representative data on the dose-dependent inhibition of cell migration by FAK inhibitors in various cancer cell lines. While specific quantitative data for this compound is not publicly available in this format, the presented data for other potent FAK inhibitors illustrates the expected efficacy. Researchers should perform dose-response experiments to determine the optimal concentration of this compound for their specific cell line and experimental conditions.

FAK InhibitorCell LineAssay TypeConcentrationIncubation Time% Inhibition of Migration (relative to control)Reference
PF-573228Melanoma CellsWound Healing1 µM12 h~30-50%[4]
Y15EA.hy926 (Endothelial)Transwell50 µM24 hSignificant decrease (exact % not stated)
Y15HepG2 (Hepatoblastoma)Transwell50 µM24 hSignificant decrease (exact % not stated)
PF-562271Colorectal Cancer CellsSpheroid Formation5 µM24 hSignificant decrease (exact % not stated)[5]
VS-4718HCT116 (Colorectal)Transwell1 µMNot StatedSignificant decrease (exact % not stated)[6]

Experimental Protocols

Wound Healing (Scratch) Assay

The wound healing assay is a straightforward and widely used method to study collective cell migration in two dimensions. A "wound" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the wound is monitored over time.

Wound_Healing_Workflow Wound Healing Assay Workflow Start Start Seed_Cells Seed cells in a multi-well plate Start->Seed_Cells Confluent_Monolayer Culture to form a confluent monolayer (80-90% confluency) Seed_Cells->Confluent_Monolayer Create_Scratch Create a 'scratch' in the monolayer with a sterile pipette tip Confluent_Monolayer->Create_Scratch Wash Wash with PBS to remove dislodged cells Create_Scratch->Wash Add_Media Add fresh media with this compound (and vehicle control) Wash->Add_Media Image_T0 Image the scratch at Time 0 Add_Media->Image_T0 Incubate Incubate for 12-48 hours Image_T0->Incubate Image_Tx Image the same fields at various time points (Tx) Incubate->Image_Tx Analyze Analyze wound closure (measure scratch area/width) Image_Tx->Analyze End End Analyze->End

Caption: Workflow for the wound healing assay.

Materials:

  • Cell line of interest (e.g., HCT116)

  • Complete cell culture medium

  • Sterile multi-well plates (e.g., 12-well or 24-well)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Sterile phosphate-buffered saline (PBS)

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells into the wells of a multi-well plate at a density that will form a confluent monolayer (80-90%) within 24 hours.

  • Cell Starvation (Optional): Once confluent, you may replace the complete medium with a serum-free or low-serum medium for 12-24 hours. This helps to minimize cell proliferation, ensuring that wound closure is primarily due to cell migration.

  • Creating the Scratch: Using a sterile 200 µL pipette tip, make a straight scratch through the center of the cell monolayer. Apply firm, even pressure to ensure a clean, cell-free gap.

  • Washing: Gently wash the wells twice with sterile PBS to remove any detached cells and debris.

  • Treatment: Add fresh culture medium containing the desired concentrations of this compound to the treatment wells. Add medium with the vehicle (DMSO) to the control wells. A suggested starting concentration range for this compound is 10-500 nM.

  • Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using a phase-contrast microscope at low magnification (e.g., 4x or 10x). Mark the specific locations on the plate to ensure the same fields are imaged over time.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Time-Lapse Imaging: Capture images of the same marked fields at regular intervals (e.g., every 6, 12, and 24 hours) until the scratch in the control wells is nearly closed.

  • Data Analysis: Measure the area or the width of the cell-free gap in the images from each time point. The percentage of wound closure can be calculated using the following formula: % Wound Closure = [(Area at T0 - Area at Tx) / Area at T0] x 100

Transwell Migration Assay (Boyden Chamber Assay)

The transwell migration assay assesses the ability of cells to migrate through a porous membrane towards a chemoattractant. This assay is particularly useful for studying the migration of individual cells.

Transwell_Workflow Transwell Migration Assay Workflow Start Start Prepare_Plate Add chemoattractant (e.g., FBS) to the lower chamber Start->Prepare_Plate Prepare_Cells Resuspend cells in serum-free medium with this compound or vehicle Start->Prepare_Cells Place_Insert Place transwell inserts (e.g., 8 µm pores) into wells Prepare_Plate->Place_Insert Seed_Cells Seed cell suspension into the upper chamber of the inserts Place_Insert->Seed_Cells Prepare_Cells->Seed_Cells Incubate Incubate for 12-24 hours Seed_Cells->Incubate Remove_NonMigrated Remove non-migrated cells from the upper surface of the membrane Incubate->Remove_NonMigrated Fix_Stain Fix and stain migrated cells on the lower surface of the membrane Remove_NonMigrated->Fix_Stain Image_Count Image and count the migrated cells Fix_Stain->Image_Count End End Image_Count->End

Caption: Workflow for the transwell migration assay.

Materials:

  • Cell line of interest

  • Serum-free cell culture medium

  • Complete cell culture medium (with chemoattractant, e.g., 10% FBS)

  • Transwell inserts (e.g., 8 µm pore size) for multi-well plates

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Sterile PBS

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)

  • Microscope with a camera

Procedure:

  • Prepare Lower Chamber: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of the multi-well plate.

  • Rehydrate Inserts: Place the transwell inserts into the wells and allow the membrane to rehydrate for at least 30 minutes in the incubator.

  • Prepare Cell Suspension: Harvest and resuspend cells in serum-free medium. Perform a cell count and adjust the concentration to the desired density (e.g., 1 x 10^5 cells/mL).

  • Treatment: Aliquot the cell suspension and treat with different concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 30 minutes) before seeding.

  • Cell Seeding: Remove the rehydration medium from the inserts and seed the treated cell suspension into the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period that allows for measurable migration (e.g., 12-24 hours), but before cells start to proliferate.

  • Remove Non-Migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane.

  • Fixation: Fix the migrated cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 15-20 minutes at room temperature.

  • Staining: Wash the inserts with PBS and then stain the migrated cells by immersing them in a staining solution for 10-15 minutes.

  • Washing and Drying: Gently wash the inserts in water to remove excess stain and allow them to air dry completely.

  • Imaging and Quantification: Image the stained cells on the underside of the membrane using a microscope. Count the number of migrated cells in several random fields of view for each insert. The results can be expressed as the average number of migrated cells per field or as a percentage of the control.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of Focal Adhesion Kinase in cell migration. The wound healing and transwell migration assays are robust and reproducible methods for assessing the impact of this compound on the migratory potential of various cell types. The protocols and information provided in these application notes offer a comprehensive guide for researchers and scientists in academic and drug development settings to effectively utilize this compound in their studies of cell migration and to explore its therapeutic potential.

References

Application Notes and Protocols for Apoptosis Assays with FAK Inhibitors in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FAK Signaling Pathway in Breast Cancer and Apoptosis

FAK is a central node in signaling pathways initiated by integrins and growth factor receptors.[4] Upon activation, FAK autophosphorylates at Tyr397, creating a binding site for Src family kinases.[5] The FAK-Src complex then phosphorylates a multitude of downstream targets, activating pro-survival pathways such as the PI3K/AKT and MAPK/ERK pathways.[3][6] These pathways promote cell survival by inhibiting pro-apoptotic proteins (e.g., Bad, Bax) and activating anti-apoptotic proteins (e.g., Bcl-2, Mcl-1).[7] FAK inhibition disrupts these survival signals, leading to the activation of the caspase cascade and subsequent apoptosis.[3][8] Disruption of FAK signaling can lead to the activation of caspase-8 and caspase-3, key executioners of apoptosis.[3][8]

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin ECM->Integrin FAK FAK Integrin->FAK Activates GF Growth Factors GFR Growth Factor Receptor GF->GFR GFR->FAK Activates Src Src FAK->Src Recruits & Activates PI3K PI3K FAK->PI3K Activates MAPK MAPK/ERK FAK->MAPK Activates Apoptosis Apoptosis FAK->Apoptosis Inhibits Fak_IN_2 Fak-IN-2 (FAK Inhibitor) Fak_IN_2->FAK Inhibits Src->FAK Phosphorylates AKT AKT PI3K->AKT Activates Survival Cell Survival, Proliferation, Migration AKT->Survival AKT->Apoptosis Inhibits MAPK->Survival Caspases Caspase Activation Apoptosis->Caspases

Caption: FAK signaling pathway in breast cancer and the mechanism of FAK inhibitors.

Quantitative Data on FAK Inhibitor Activity

The following tables summarize representative quantitative data for various FAK inhibitors in breast cancer cell lines. This data is intended to provide a comparative baseline for the expected efficacy of novel FAK inhibitors like this compound.

Table 1: IC50 Values of FAK Inhibitors in Breast Cancer Cell Lines

FAK InhibitorBreast Cancer Cell LineAssay ConditionIC50 (µM)Reference
FAK Inhibitor 14MDA-MB-2312D Culture> 10[9]
FAK Inhibitor 14MDA-MB-2313D Culture (in Matrigel)0.93[9]
SJP1602MDA-MB-231FAK Phosphorylation0.02[10]
SJP1602MDA-MB-453FAK Phosphorylation0.043[10]
SJP1602HCC70FAK Phosphorylation0.083[10]

Table 2: Effect of FAK Inhibition on Apoptosis in Breast Cancer Cells

FAK InhibitorBreast Cancer Cell LineTreatment Concentration% Apoptotic Cells (Annexin V+)Method
FAK-CD (dominant negative)BT474N/AIncreased vs. ControlFlow Cytometry
Eugenol (downregulates FAK pathway)MCF72 µM~80%Flow Cytometry
Eugenol (downregulates FAK pathway)MDA-MB-2312 µM~80%Flow Cytometry

Note: Data for FAK-CD and Eugenol are indicative of the effects of disrupting the FAK pathway, as direct percentage values for specific small molecule inhibitors were not consistently available.

Experimental Protocols

The following are detailed protocols for commonly used apoptosis assays in the context of FAK inhibitor treatment in breast cancer cells.

Experimental Workflow

Experimental_Workflow start Start cell_culture Culture Breast Cancer Cells (e.g., MDA-MB-231, MCF-7) start->cell_culture treatment Treat cells with this compound (and vehicle control) cell_culture->treatment incubation Incubate for desired time (e.g., 24, 48, 72 hours) treatment->incubation harvest Harvest Cells incubation->harvest assay_choice Select Apoptosis Assay harvest->assay_choice annexin Annexin V/PI Staining assay_choice->annexin Early Apoptosis caspase Caspase Activity Assay assay_choice->caspase Mid Apoptosis western Western Blot assay_choice->western Protein Markers flow Flow Cytometry Analysis annexin->flow luminescence Luminescence/Fluorescence Measurement caspase->luminescence blot_analysis Analysis of Protein Bands western->blot_analysis data Data Analysis and Interpretation flow->data luminescence->data blot_analysis->data end End data->end

Caption: General experimental workflow for assessing apoptosis in breast cancer cells.

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This assay identifies early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.

Materials:

  • Breast cancer cells (e.g., MDA-MB-231, MCF-7)

  • This compound

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed breast cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • Carefully collect the culture medium, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with the cells from the collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet with cold PBS.

    • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples on a flow cytometer within one hour of staining. Use unstained, Annexin V-FITC only, and PI only controls for proper compensation and gating.

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • Breast cancer cells

  • This compound

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Luminometer

Protocol:

  • Cell Seeding: Seed breast cancer cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium.

  • Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired time period (e.g., 6, 12, 24 hours).

  • Assay:

    • Allow the plate and Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate the plate at room temperature for 1 to 2 hours.

  • Measurement: Measure the luminescence of each well using a luminometer. Increased luminescence corresponds to increased caspase-3/7 activity.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key apoptotic proteins.

Materials:

  • Breast cancer cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-FAK, anti-p-FAK (Y397), and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis:

    • Seed and treat cells as described in the previous protocols.

    • After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analyze the band intensities to determine the relative protein expression levels. An increase in cleaved PARP and cleaved Caspase-3, and a decrease in the Bcl-2/Bax ratio are indicative of apoptosis. A decrease in p-FAK (Y397) would confirm the inhibitory effect of this compound.[7]

Conclusion

The protocols and data presented provide a comprehensive guide for investigating the pro-apoptotic effects of FAK inhibitors like this compound in breast cancer cells. By utilizing these methodologies, researchers can effectively characterize the mechanism of action of novel therapeutic compounds and gather essential data for preclinical drug development. The provided diagrams offer a clear visual representation of the underlying biological pathways and experimental procedures.

References

Application Notes and Protocols for Fak-IN-2 in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of Fak-IN-2, a potent and orally active inhibitor of Focal Adhesion Kinase (FAK). The provided protocols and data are intended to guide the design and execution of pre-clinical animal studies for cancer research and drug development.

Quantitative Data Summary

The following tables summarize the in vivo dosage and pharmacokinetic parameters of this compound and other relevant FAK inhibitors.

Table 1: In Vivo Dosage and Efficacy of this compound

CompoundAnimal ModelCell LineDosage and AdministrationDurationKey Findings
This compoundMouse XenograftHCT-116 (Colon Cancer)5 and 15 mg/kg, once daily, oral gavage16 daysPotent and dose-dependent antitumor effects without significant toxicity.[1]

Table 2: Pharmacokinetic Parameters of this compound

CompoundAnimal ModelDose and AdministrationTmaxCmaxAUC(0-t)T1/2
This compoundMale Sprague-Dawley Rats5 mg/kg, oral gavage0.58 h221 ng/mL778 ng/mLh2.72 h
This compoundMale Sprague-Dawley Rats5 mg/kg, intravenous injection0.083 h1269 ng/mL1146 ng/mLh2.19 h

Data from MedchemExpress, citing Su Y, et al. Eur J Med Chem. 2019.

Table 3: In Vivo Dosages of Other FAK Inhibitors for Reference

InhibitorAnimal ModelDosage and AdministrationKey Findings
Y15Nude Mouse Xenograft (Pancreatic Cancer)30 mg/kg, daily, intraperitonealSignificant tumor regression.[2]
Y15Nude Mouse Xenograft (Neuroblastoma)15 mg/kg, twice daily, intraperitonealReduced tumor growth.
PND-1186Mouse Orthotopic (Breast Cancer)150 mg/kg, twice daily, oralSignificantly inhibited tumor growth and spontaneous lung metastasis.[3][4]
TAE226Nude Mouse Xenograft (Imatinib-Resistant GIST)30 or 60 mg/kg, once daily, oralSuppressed tumor growth.[5]
BI 853520Nude Mouse Xenograft (Pancreatic Adenocarcinoma)12.5, 25, or 50 mg/kg, once daily, oralHigh efficacy with tumor growth inhibition up to 104%.

Signaling Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in integrin-mediated signal transduction, governing essential cellular processes such as adhesion, migration, proliferation, and survival. Upon activation by integrins or growth factor receptors, FAK undergoes autophosphorylation at Tyr397, creating a docking site for Src family kinases. The resulting FAK/Src complex phosphorylates a multitude of downstream targets, activating key signaling cascades including the PI3K/AKT and MAPK/ERK pathways, which are critical for tumor progression and angiogenesis.

FAK_Signaling_Pathway FAK Signaling Pathway cluster_upstream Upstream Activation cluster_core Core Complex cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes Integrins Integrins FAK FAK Integrins->FAK GF_Receptors Growth Factor Receptors GF_Receptors->FAK Src Src FAK->Src pY397 binding p130Cas p130Cas FAK->p130Cas PI3K PI3K FAK->PI3K Grb2_SOS Grb2/SOS FAK->Grb2_SOS Src->FAK Phosphorylation Migration Migration & Invasion p130Cas->Migration AKT AKT PI3K->AKT Ras Ras Grb2_SOS->Ras mTOR mTOR AKT->mTOR GSK3b GSK3β AKT->GSK3b Raf Raf Ras->Raf Proliferation Proliferation mTOR->Proliferation Survival Survival GSK3b->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival Angiogenesis Angiogenesis ERK->Angiogenesis Fak_IN_2 This compound Fak_IN_2->FAK

A diagram of the FAK signaling pathway and its downstream effects.

Experimental Protocols

This section provides a detailed protocol for an in vivo xenograft study using this compound, based on methodologies reported for FAK inhibitors in peer-reviewed literature and general best practices for such studies.

Preparation of this compound Formulation for Oral Gavage

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare the vehicle solution by mixing the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • To prepare the this compound working solution, first dissolve the required amount of this compound powder in DMSO.

  • Add PEG300 to the DMSO/Fak-IN-2 mixture and vortex until clear.

  • Add Tween-80 and vortex thoroughly.

  • Finally, add the saline and mix until a homogenous solution is formed.

  • It is recommended to prepare the working solution fresh on the day of use. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Murine Xenograft Model Protocol

Animal Model:

  • Female athymic nude mice (nu/nu), 4-6 weeks old.

Cell Line:

  • HCT-116 human colorectal carcinoma cells.

Procedure:

  • Cell Culture: Culture HCT-116 cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Preparation for Injection:

    • Harvest cells during the logarithmic growth phase.

    • Wash the cells with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2 x 10⁷ cells/mL.

  • Tumor Implantation:

    • Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

    • Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring and Grouping:

    • Monitor the mice for tumor growth.

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

    • Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: Volume = (Length × Width²) / 2.

    • Monitor the body weight of the mice three times a week as an indicator of toxicity.

  • Treatment Administration:

    • Treatment Group 1: Administer this compound at a dose of 5 mg/kg via oral gavage once daily.

    • Treatment Group 2: Administer this compound at a dose of 15 mg/kg via oral gavage once daily.

    • Control Group: Administer the vehicle solution via oral gavage once daily.

    • Continue treatment for 16 consecutive days.

  • Endpoint and Tissue Collection:

    • At the end of the treatment period (or when tumors in the control group reach the predetermined maximum size), euthanize the mice.

    • Excise the tumors, measure their final weight and volume.

    • Tumor tissues can be fixed in formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, CD31 for angiogenesis) or snap-frozen for western blot analysis (e.g., to assess phosphorylation of FAK and downstream targets).

Experimental Workflow Diagram

Experimental_Workflow In Vivo Xenograft Experimental Workflow cluster_setup Setup cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture 1. HCT-116 Cell Culture Cell_Harvest 2. Cell Harvesting & Preparation Cell_Culture->Cell_Harvest Tumor_Implantation 3. Subcutaneous Implantation in Mice Cell_Harvest->Tumor_Implantation Tumor_Growth 4. Tumor Growth to ~100-150 mm³ Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Groups (Control, 5 & 15 mg/kg) Tumor_Growth->Randomization Treatment 6. Daily Oral Gavage (16 days) Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Euthanasia 8. Euthanasia & Tumor Excision Treatment->Euthanasia Monitoring->Treatment Data_Analysis 9. Data Analysis (Tumor Weight, IHC, WB) Euthanasia->Data_Analysis

A workflow for a typical in vivo xenograft study with this compound.

References

How to dissolve and store Fak-IN-2 for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Fak-IN-2

Introduction

This compound is a potent and orally active inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cellular signaling pathways involved in cell adhesion, migration, proliferation, and survival.[1][2][3] As a key mediator of signals from integrins and growth factor receptors, FAK is a significant target in cancer research and other diseases characterized by abnormal cell migration and proliferation.[2][3] this compound exerts its effects by covalently inhibiting the autophosphorylation of FAK, which in turn blocks downstream signaling cascades, induces apoptosis, and inhibits tumor cell migration and colony formation.[1] These application notes provide detailed protocols for the proper dissolution and storage of this compound to ensure its stability and efficacy in experimental settings.

Physicochemical Properties of this compound

PropertyValueReference
IC50 35 nM[1]
Appearance Solid[4]
Target Focal Adhesion Kinase (FAK)[1]
Primary Mechanism Covalently inhibits FAK autophosphorylation[1]

Dissolution Protocols

Proper dissolution is critical for the biological activity and reproducibility of experiments involving this compound. The choice of solvent depends on whether the experiment is for in vitro or in vivo applications.

Table 1: Solubility of this compound in Common Solvents

ApplicationSolvent SystemMax SolubilityNotes
In Vitro Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (at 60°C)Use newly opened, hygroscopic DMSO for best results.[5]
In Vivo 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (4.44 mM)Requires sonication to achieve a clear solution.[1]
In Vivo 10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (4.44 mM)Requires sonication to achieve a clear solution.[1]
In Vivo 10% DMSO, 90% Corn Oil2.5 mg/mL (4.44 mM)Requires sonication to achieve a clear solution.[1]
Protocol 1: Preparation of Stock Solution for In Vitro Experiments

This protocol details the preparation of a high-concentration stock solution in DMSO, suitable for dilution into cell culture media for various assays.

Materials:

  • This compound powder

  • Anhydrous/Hygroscopic Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of fresh DMSO to achieve the desired stock concentration (e.g., 10 mM). It is recommended to prepare high-concentration stocks to minimize the final percentage of DMSO in the culture medium.[6]

  • Dissolution: Vortex the solution thoroughly. If precipitation occurs, gentle warming (up to 60°C) and/or sonication can be used to aid dissolution.[1][5]

  • Sterilization (Optional): If required, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to prevent repeated freeze-thaw cycles.[5] Store as recommended in the storage section below.

Protocol 2: Preparation of Formulation for In Vivo Experiments

This protocol describes the preparation of a this compound formulation suitable for oral administration in animal models.

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

  • Sonicator

Procedure (for 1 mL of 2.5 mg/mL solution):

  • Initial Dissolution: Dissolve 2.5 mg of this compound in 100 µL of DMSO.

  • Add PEG300: Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.

  • Add Tween-80: Add 50 µL of Tween-80 and mix until the solution is homogenous.

  • Add Saline: Slowly add 450 µL of saline to bring the total volume to 1 mL.

  • Final Dissolution: Use an ultrasonic bath to ensure the compound is fully dissolved and the solution is clear.[1] This final solution will contain 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • Administration: Prepare the formulation fresh before each use.

Storage Protocols

Correct storage is essential to maintain the chemical stability and biological activity of this compound.

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Powder -20°C3 yearsKeep in a tightly sealed container, protected from light and moisture.[7]
In Solvent (e.g., DMSO) -20°C1 monthAliquot to avoid repeated freeze-thaw cycles.[1][5]
In Solvent (e.g., DMSO) -80°C6 months - 1 yearPreferred method for long-term storage of stock solutions.[1][5][7]

General Storage Recommendations:

  • Prevent Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound. It is critical to aliquot stock solutions into single-use volumes.[5]

  • Protection from Light and Moisture: Store both powder and stock solutions in tightly sealed, light-protected containers (e.g., amber vials).[5] DMSO is hygroscopic and can absorb water from the atmosphere, which may affect compound stability.[6]

  • Container Type: Polypropylene or glass containers are generally suitable for storing DMSO solutions.[8]

Experimental Protocols

Protocol 3: Cell Migration (Wound Healing) Assay

This protocol provides a general workflow for assessing the effect of this compound on cancer cell migration.

Materials:

  • HCT-116 or other suitable cancer cell line

  • Complete cell culture medium

  • This compound DMSO stock solution (e.g., 10 mM)

  • 6-well plates

  • Pipette tips (p200)

  • Microscope with imaging capabilities

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and grow to ~90-100% confluency.

  • Creating the "Wound": Use a sterile p200 pipette tip to create a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Replace the PBS with a fresh medium containing various concentrations of this compound (e.g., 10 nM to 500 nM). Prepare dilutions by adding the DMSO stock solution to the culture medium. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%) and includes a vehicle control (DMSO only).

  • Imaging: Capture images of the scratch at time 0.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator.

  • Final Imaging: After 24 or 48 hours, capture images of the same fields.[1]

  • Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the time 0 measurement.

Visualizations

This compound Mechanism and Signaling Pathway

FAK_Signaling_Pathway cluster_complex Active FAK/Src Complex ECM Extracellular Matrix (ECM) Integrin Integrin Receptors ECM->Integrin activates FAK FAK (Focal Adhesion Kinase) Integrin->FAK recruits & autophosphorylates (Y397) Src Src Kinase FAK->Src activates Downstream Downstream Effectors (e.g., PI3K/Akt, ERK1/2) FAK->Downstream Fak_IN_2 This compound Fak_IN_2->FAK inhibits Src->FAK phosphorylates (Y576/577) for full activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Migration Cell Migration & Invasion Downstream->Migration

Caption: FAK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound

Experimental_Workflow Start Start: This compound Powder Dissolve 1. Dissolve in DMSO to create Stock Solution Start->Dissolve Store 2. Aliquot & Store Stock at -80°C Dissolve->Store Dilute 3. Dilute Stock in Cell Culture Medium Store->Dilute Treat 4. Treat Cells (e.g., Cell Migration Assay) Dilute->Treat Incubate 5. Incubate (24-48 hours) Treat->Incubate Analyze 6. Data Acquisition (Microscopy) Incubate->Analyze Result End: Data Analysis Analyze->Result

Caption: General experimental workflow for using this compound in cell-based assays.

References

Application Notes and Protocols: Synergistic Anti-Tumor Effects of FAK Inhibitor Fak-IN-2 in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the rationale and methodologies for utilizing Fak-IN-2, a potent and orally active Focal Adhesion Kinase (FAK) inhibitor, in combination with conventional chemotherapy agents. The information presented is intended to guide researchers in designing and executing preclinical studies to evaluate the synergistic anti-tumor effects of this combination therapy.

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed and activated in a wide range of human cancers.[1] FAK plays a pivotal role in mediating signals from integrins and growth factor receptors, thereby regulating crucial cellular processes such as proliferation, survival, migration, and angiogenesis.[1][2] Elevated FAK expression and activity are often associated with tumor progression, metastasis, and resistance to chemotherapy.[3][4][5][6]

This compound is a potent inhibitor of FAK with an IC50 of 35 nM.[7] It acts by covalently inhibiting the autophosphorylation of FAK, which is a critical step in its activation.[7] By inhibiting FAK, this compound can disrupt downstream signaling pathways that promote cancer cell survival and proliferation.[7] Preclinical studies have demonstrated that combining FAK inhibitors with chemotherapy can overcome drug resistance and enhance the efficacy of anti-cancer treatments.[3][5][8] This synergistic effect is attributed to the ability of FAK inhibitors to sensitize cancer cells to the cytotoxic effects of chemotherapy.[3][8]

Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating the combination of FAK inhibitors with various chemotherapy agents. While specific data for this compound in combination therapy is emerging, the data presented for other FAK inhibitors like defactinib, VS-4718, and PF-573228 are considered representative of the class due to their shared mechanism of action.

Table 1: In Vitro Synergistic Effects of FAK Inhibitors and Chemotherapy

Cancer TypeFAK InhibitorChemotherapy AgentEffectReference
Pancreatic Ductal AdenocarcinomaDefactinibPaclitaxelSynergistic effect on cell proliferation[9]
Ovarian CancerVS-4718CisplatinOvercame chemoresistance and triggered apoptosis[8]
Colon CancerY154-MUSynergistic and significant inhibition of cell viability[10]
Ehrlich Ascites Tumor CellsPF-573228CisplatinIncreased caspase activity[11]
Ehrlich Ascites Tumor CellsPF-573228GemcitabineIncreased caspase activity[11]

Table 2: In Vivo Efficacy of FAK Inhibitor and Chemotherapy Combinations

Cancer ModelFAK InhibitorChemotherapy AgentEffectReference
Orthotopic PDAC Mouse ModelDefactinibPaclitaxelReduced tumor growth[9]
Ovarian Cancer Mouse ModelFAK inhibitorPlatinum-based chemotherapyShrunk tumors[8]
Triple-Negative Breast Cancer XenograftVS-4718 / VS-6063PaclitaxelDelayed tumor regrowth[12]
Ovarian Cancer XenograftDefactinibPaclitaxelPrevented tumor initiation[13]
FAK-reconstituted Ovarian Tumor Mouse ModelFAK NLS- mutantCisplatinSignificantly prevented tumor growth[14]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound in combination with a chemotherapeutic agent on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • This compound

  • Chemotherapeutic agent (e.g., Paclitaxel, Cisplatin, Gemcitabine)

  • Complete growth medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the chemotherapeutic agent, both alone and in combination, in complete growth medium.

  • Remove the overnight medium from the cells and replace it with the media containing the different drug concentrations. Include untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values. Combination index (CI) values can be calculated using software like CompuSyn to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Western Blotting for FAK Phosphorylation

This protocol is to assess the inhibitory effect of this compound on FAK autophosphorylation at Tyr397.

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF)

  • Primary antibodies: anti-p-FAK (Tyr397), anti-total FAK, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Treat cells with varying concentrations of this compound for the desired time.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against p-FAK (Tyr397) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Strip the membrane and re-probe for total FAK and a loading control to normalize the data.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound and chemotherapy combination.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for implantation

  • This compound formulated for oral administration

  • Chemotherapeutic agent formulated for injection

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment groups: Vehicle control, this compound alone, chemotherapy alone, and this compound + chemotherapy combination.

  • Administer treatments as per the planned schedule. For example, this compound can be administered daily by oral gavage, and the chemotherapeutic agent can be administered intraperitoneally or intravenously on a specific schedule.

  • Measure tumor volume with calipers and body weight regularly (e.g., twice a week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Plot tumor growth curves and perform statistical analysis to compare the different treatment groups.

Visualizations

The following diagrams illustrate the FAK signaling pathway and the proposed mechanism of action for the combination therapy.

FAK_Signaling_Pathway cluster_ECM Extracellular Matrix (ECM) cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ECM ECM Proteins (e.g., Fibronectin) Integrin Integrin Receptor ECM->Integrin Binding FAK FAK Integrin->FAK Recruitment & Activation FAK->FAK Src Src FAK->Src Recruitment PI3K PI3K FAK->PI3K Grb2 Grb2 FAK->Grb2 p130Cas p130Cas FAK->p130Cas Cell Migration Src->FAK Phosphorylation (Y576/577) Akt Akt PI3K->Akt Proliferation Gene Expression (Proliferation, Survival, Migration, Angiogenesis) Akt->Proliferation Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Crk Crk p130Cas->Crk Cell Migration Dock180 Dock180 Crk->Dock180 Cell Migration Rac Rac Dock180->Rac Cell Migration Rac->Proliferation Cell Migration

Caption: Canonical FAK signaling pathway initiated by ECM-integrin interaction.

FAK_Inhibition_Workflow cluster_inhibition FAK Active FAK (Phosphorylated) InactiveFAK Inactive FAK (Non-phosphorylated) Downstream Downstream Signaling (PI3K/Akt, MAPK/ERK) FAK->Downstream FakIN2 This compound FakIN2->FAK CellularEffects Cancer Cell Proliferation, Survival, and Migration Downstream->CellularEffects Inhibition Inhibition

Caption: Mechanism of FAK inhibition by this compound.

Combination_Therapy_Logic FakIN2 This compound FAK_Inhibition FAK Inhibition FakIN2->FAK_Inhibition Chemotherapy Chemotherapy (e.g., Paclitaxel, Cisplatin) DNA_Damage DNA Damage & Microtubule Disruption Chemotherapy->DNA_Damage Survival_Inhibition Inhibition of Survival Pathways (e.g., Akt) FAK_Inhibition->Survival_Inhibition Apoptosis_Induction Induction of Apoptosis DNA_Damage->Apoptosis_Induction Synergistic_Effect Synergistic Anti-Tumor Effect Survival_Inhibition->Synergistic_Effect Apoptosis_Induction->Synergistic_Effect

References

Application Notes and Protocols: CRISPR Screen to Identify Enhancers of Fak-IN-2 Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed and activated in a multitude of cancer types. It plays a pivotal role in various cellular processes integral to tumor progression, including cell growth, survival, migration, and angiogenesis.[1] The kinase-dependent and independent scaffolding functions of FAK allow it to act as a central hub for various signaling pathways, making it a compelling target for cancer therapy.[1][2] Fak-IN-2 is a potent and orally active FAK inhibitor with an IC50 of 35 nM. It functions by covalently inhibiting the autophosphorylation of FAK in a dose-dependent manner, leading to the inhibition of tumor cell clone formation, migration, and the induction of apoptosis.

This document provides detailed application notes and protocols for conducting a genome-wide CRISPR-Cas9 knockout screen to identify genes that enhance the sensitivity of cancer cells to this compound. The ultimate goal of such a screen is to uncover novel combination therapies that can overcome potential resistance mechanisms and improve therapeutic outcomes.

Signaling Pathway Overview: The Role of FAK in Cancer

FAK integrates signals from integrins and growth factor receptors to regulate downstream signaling pathways crucial for cancer progression. Upon activation, FAK autophosphorylates at Tyr397, creating a binding site for Src family kinases. This interaction leads to the full activation of FAK and the subsequent phosphorylation of various downstream substrates, initiating signaling cascades such as the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation.[1][3]

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK RTKs RTKs RTKs->FAK Src Src FAK->Src pY397 PI3K PI3K FAK->PI3K ERK ERK FAK->ERK Cell_Migration Cell Migration & Invasion FAK->Cell_Migration Fak_IN_2 This compound Fak_IN_2->FAK Src->FAK Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival ERK->Cell_Survival

FAK Signaling Pathway and Inhibition by this compound.

Experimental Workflow: Pooled CRISPR-Cas9 Knockout Screen

A pooled CRISPR-Cas9 knockout screen is a powerful method for identifying genes that, when inactivated, sensitize cancer cells to a drug of interest. The general workflow involves introducing a pooled library of single-guide RNAs (sgRNAs) into a population of Cas9-expressing cells, followed by drug treatment and identification of sgRNAs that are depleted in the surviving cell population.

CRISPR_Screen_Workflow Lentiviral_sgRNA_Library Lentiviral sgRNA Library Transduction Lentiviral Transduction Lentiviral_sgRNA_Library->Transduction Cas9_Cells Cas9-Expressing Cancer Cells Cas9_Cells->Transduction Selection Puromycin Selection Transduction->Selection Drug_Treatment Treatment with This compound vs. Vehicle Selection->Drug_Treatment Genomic_DNA_Extraction Genomic DNA Extraction Drug_Treatment->Genomic_DNA_Extraction PCR_Amplification PCR Amplification of sgRNA Cassettes Genomic_DNA_Extraction->PCR_Amplification Deep_Sequencing Next-Generation Sequencing PCR_Amplification->Deep_Sequencing Data_Analysis Data Analysis (MAGeCK) Deep_Sequencing->Data_Analysis Hit_Identification Identification of Depleted sgRNAs (Hits) Data_Analysis->Hit_Identification Validation Hit Validation Hit_Identification->Validation

Workflow for a Pooled CRISPR-Cas9 Sensitizer Screen.

Detailed Experimental Protocols

Protocol 1: Generation of Cas9-Expressing Cells
  • Cell Line Selection: Choose a cancer cell line of interest that is sensitive to this compound.

  • Lentiviral Transduction: Transduce the selected cell line with a lentiviral vector expressing Cas9 nuclease. A blasticidin resistance gene is often included for selection.

  • Selection: Select for Cas9-expressing cells by treating with the appropriate concentration of blasticidin.

  • Validation: Confirm Cas9 expression and activity using a functional assay, such as transduction with a GFP-targeting sgRNA followed by flow cytometry to measure GFP knockout.

Protocol 2: Pooled CRISPR-Cas9 Knockout Screen
  • sgRNA Library: Utilize a genome-scale or kinome-wide sgRNA library, such as the Brunello Human Kinome CRISPR Knockout Library.

  • Lentivirus Production: Produce a high-titer lentiviral stock of the pooled sgRNA library.

  • Cell Transduction: Transduce the Cas9-expressing cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA.

  • Antibiotic Selection: Select for successfully transduced cells using puromycin.

  • Drug Treatment:

    • Determine the IC20-IC30 (the concentration that inhibits cell growth by 20-30%) of this compound for the Cas9-expressing cells. This low level of inhibition provides a window to identify sensitizing gene knockouts.

    • Split the cell population into two groups: a vehicle control group and a this compound treatment group.

    • Culture the cells for 14-21 days, maintaining the cell population at a sufficient coverage of the sgRNA library.

  • Genomic DNA Extraction: Harvest cells from both the vehicle and this compound treated populations and extract high-quality genomic DNA.

  • sgRNA Sequencing:

    • Amplify the integrated sgRNA sequences from the genomic DNA using PCR.

    • Perform next-generation sequencing to determine the relative abundance of each sgRNA in both populations.

  • Data Analysis:

    • Use bioinformatics tools like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly depleted in the this compound treated population compared to the vehicle control.

    • Genes targeted by multiple depleted sgRNAs are considered candidate sensitizers.

Data Presentation: Identifying Enhancers of FAK Inhibitor Sensitivity

The following tables present hypothetical data from a kinome-wide CRISPR screen to identify genes that sensitize uveal melanoma cells to a FAK inhibitor. The data is modeled after a real-world study and illustrates the expected output of such a screen.

Table 1: Top 10 Gene Hits that Potentiate FAK Inhibitor Sensitivity

Gene SymbolDescriptionLog2 Fold Change (FAKi vs. Vehicle)p-valueFalse Discovery Rate (FDR)
MAP2K1Mitogen-activated protein kinase kinase 1-2.851.2e-63.5e-5
MAP2K2Mitogen-activated protein kinase kinase 2-2.518.9e-61.1e-4
RAF1Raf-1 proto-oncogene, serine/threonine kinase-2.332.1e-52.0e-4
BRAFB-Raf proto-oncogene, serine/threonine kinase-2.185.6e-54.3e-4
PRKCAProtein kinase C alpha-2.059.8e-56.7e-4
PRKCBProtein kinase C beta-1.971.4e-48.5e-4
KRASKRAS proto-oncogene, GTPase-1.892.3e-41.2e-3
NRASNRAS proto-oncogene, GTPase-1.823.1e-41.5e-3
PIK3CAPhosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha-1.754.5e-42.0e-3
AKT1AKT serine/threonine kinase 1-1.686.2e-42.5e-3

Table 2: Pathway Analysis of Sensitizing Gene Hits

KEGG PathwayNumber of Genesp-value
MAPK signaling pathway81.5e-7
Ras signaling pathway63.2e-6
PI3K-Akt signaling pathway58.1e-5
ErbB signaling pathway42.4e-4
Focal adhesion45.6e-4

Protocol 3: Validation of Candidate Gene Hits

It is crucial to validate the top candidate genes from the primary screen to confirm their role in sensitizing cells to this compound.

  • Individual Gene Knockout:

    • Design and clone 2-3 independent sgRNAs targeting each candidate gene into a lentiviral vector.

    • Individually transduce Cas9-expressing cells with each sgRNA.

    • Confirm gene knockout by Western blot or Sanger sequencing.

  • Cell Viability Assays:

    • Treat the individual knockout cell lines with a dose-response of this compound.

    • Perform cell viability assays (e.g., CellTiter-Glo) to determine if the knockout of the candidate gene leads to a significant decrease in the IC50 of this compound compared to control cells.

  • Synergy Analysis:

    • For hits that are druggable targets, treat parental cells with a combination of this compound and a specific inhibitor of the candidate gene product.

    • Assess for synergistic effects on cell viability using methods such as the Bliss independence or Loewe additivity models.

  • Orthogonal Validation:

    • Use an alternative method to suppress the expression of the candidate gene, such as siRNA or shRNA.

    • Confirm that a reduction in gene expression through a different mechanism also sensitizes cells to this compound.

Conclusion

The application of a genome-wide CRISPR-Cas9 screen provides a powerful and unbiased approach to identify novel genes and pathways that enhance the sensitivity of cancer cells to the FAK inhibitor this compound. The detailed protocols and data presentation framework provided in this document offer a comprehensive guide for researchers to design and execute such screens, validate the identified hits, and ultimately contribute to the development of more effective combination therapies for cancer treatment. The identification of synthetic lethal interactions with FAK inhibition holds the promise of expanding the therapeutic window and overcoming drug resistance.

References

Application Notes and Protocols: Immunohistochemical Analysis of FAK Activity Using Fak-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways governing cell survival, proliferation, migration, and invasion.[1][2][3][4] Its overexpression and activation are frequently observed in various cancer types, making it a compelling target for cancer therapy.[1][2][5] FAK's activity is critically dependent on its autophosphorylation at tyrosine 397 (Y397), which serves as a docking site for Src family kinases and initiates downstream signaling cascades.[6][7] This document provides detailed protocols for assessing FAK activity in tissues using immunohistochemistry (IHC) with a specific focus on utilizing Fak-IN-2, a potent and orally active FAK inhibitor, to modulate and investigate FAK signaling.[8]

This compound acts as a covalent inhibitor of FAK, effectively blocking its autophosphorylation and subsequent downstream signaling.[8] By comparing the IHC staining of phosphorylated FAK (pFAK Y397) in tissues treated with this compound versus control tissues, researchers can specifically assess the contribution of FAK activity to various biological processes.

FAK Signaling Pathway

The activation of FAK is initiated by various upstream signals, including integrins, receptor tyrosine kinases (RTKs), and G protein-coupled receptors (GPCRs).[1][6] Upon activation, FAK undergoes autophosphorylation at Y397, creating a binding site for Src. This FAK-Src complex then phosphorylates a multitude of downstream substrates, activating key signaling pathways such as the PI3K-Akt and MAPK/ERK pathways, which are crucial for tumor progression and metastasis.[1][2][3][6]

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK RTKs RTKs RTKs->FAK GPCRs GPCRs GPCRs->FAK pFAK_Y397 pFAK (Y397) FAK->pFAK_Y397 Autophosphorylation Src Src pFAK_Y397->Src Recruitment PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Src->MAPK_ERK Survival Survival PI3K_Akt->Survival Proliferation Proliferation PI3K_Akt->Proliferation MAPK_ERK->Proliferation Migration Migration MAPK_ERK->Migration Invasion Invasion MAPK_ERK->Invasion Experimental_Workflow start Start treatment Treatment with this compound (or Vehicle Control) start->treatment tissue_collection Tissue Collection treatment->tissue_collection fixation Fixation (e.g., 10% Formalin) tissue_collection->fixation embedding Paraffin Embedding fixation->embedding sectioning Sectioning (4-5 µm) embedding->sectioning ihc_staining IHC Staining for pFAK (Y397) sectioning->ihc_staining imaging Microscopy and Imaging ihc_staining->imaging analysis Data Analysis and Quantification imaging->analysis end End analysis->end

References

Troubleshooting & Optimization

Fak-IN-2 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fak-IN-2, a potent and selective inhibitor of Focal Adhesion Kinase (FAK). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments and to help troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). It is advisable to use fresh, anhydrous DMSO to ensure optimal solubility, as DMSO is hygroscopic and absorbed water can affect the solubility of the compound.

Q2: My this compound is not dissolving completely in DMSO. What should I do?

A2: If you are experiencing difficulty dissolving this compound, gentle warming of the solution and/or sonication can aid in complete dissolution. Ensure the vial is tightly capped during these procedures to prevent solvent evaporation.

Q3: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds like this compound. To mitigate this, it is recommended to perform a serial dilution of your concentrated DMSO stock in DMSO first, before adding the final diluted solution to your aqueous medium. This gradual decrease in concentration can help prevent the compound from crashing out of solution. Most cell lines can tolerate a final DMSO concentration of up to 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: What are the recommended storage conditions for this compound powder and stock solutions?

A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.

Q5: What is the mechanism of action of this compound?

A5: this compound is an inhibitor of Focal Adhesion Kinase (FAK). It functions by targeting the kinase activity of FAK, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways involved in cell adhesion, migration, proliferation, and survival.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound Precipitation in Stock Solution - Solvent has absorbed water.- Compound concentration is too high.- Storage temperature is too low without prior complete dissolution.- Use fresh, anhydrous DMSO.- Gently warm the solution and/or sonicate to redissolve.- Ensure the compound is fully dissolved before storing at low temperatures.
Precipitation Upon Dilution in Aqueous Media - Rapid change in solvent polarity.- Final concentration in aqueous media exceeds solubility limit.- Perform serial dilutions in DMSO first to lower the concentration gradually.- Increase the final volume of the aqueous medium to lower the final compound concentration.- Ensure the final DMSO concentration in the culture medium is as low as possible (ideally ≤ 0.1%) while maintaining compound solubility.
Inconsistent Experimental Results - Incomplete dissolution of the compound.- Degradation of the compound due to improper storage.- Variability in final DMSO concentration between experiments.- Visually inspect the stock solution for any precipitate before use.- Aliquot stock solutions and store at the recommended temperature to avoid freeze-thaw cycles.- Maintain a consistent final DMSO concentration across all experimental and control groups.
Cell Toxicity Observed - Final DMSO concentration is too high.- The compound itself is cytotoxic at the concentration used.- Ensure the final DMSO concentration does not exceed the tolerance level of your cell line (typically ≤ 0.1%).- Perform a dose-response experiment to determine the optimal non-toxic working concentration of this compound for your specific cell line.

Data Presentation

Table 1: Solubility of this compound and a Structurally Similar FAK Inhibitor (Y15)

CompoundSolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
This compound DMSO100177.60Ultrasonic treatment may be required. Use of newly opened, hygroscopic DMSO is recommended.
FAK Inhibitor 14 (Y15) Water14.250
DMSO21.375

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 563.05 g/mol ), you would add 177.6 µL of DMSO.

  • Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator or gently warm the vial to aid dissolution.

  • Visually inspect the solution to ensure there is no undissolved particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol 2: Western Blot Analysis of FAK Phosphorylation

Materials:

  • Cells of interest

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FAK (Tyr397), anti-total FAK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (and a vehicle control with the same final DMSO concentration) for the specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-FAK) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 9.

  • Detection: Add the chemiluminescent substrate to the membrane and acquire the signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for total FAK as a loading control.

Mandatory Visualizations

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin ECM->Integrin binds FAK FAK Integrin->FAK activates Src Src FAK->Src recruits & activates p130Cas p130Cas FAK->p130Cas phosphorylates Grb2 Grb2 FAK->Grb2 recruits PI3K PI3K FAK->PI3K activates Src->FAK phosphorylates Cell_Migration Cell Migration p130Cas->Cell_Migration SOS SOS Grb2->SOS Ras Ras SOS->Ras MEK MEK Ras->MEK Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation

Caption: Simplified FAK signaling pathway.

Experimental_Workflow Start Start: Prepare this compound Stock Solution Prepare_Cells Prepare Cells (Plate and Culture) Start->Prepare_Cells Treat_Cells Treat Cells with this compound (and Vehicle Control) Prepare_Cells->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Assay Perform Downstream Assay (e.g., Western Blot, Migration Assay) Incubate->Assay Data_Analysis Data Analysis and Interpretation Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for using this compound.

Technical Support Center: Managing Fak-IN-2 Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help mitigate potential toxicity associated with the use of the FAK inhibitor, Fak-IN-2, in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the reported in vivo efficacy and toxicity of this compound?

A1: this compound has demonstrated potent antitumor effects in mouse models. In one study, daily administration of 5 and 15 mg/kg for 16 days showed a dose-dependent antitumor effect reportedly without significant toxicity[1]. However, it is crucial to note that "no significant toxicity" can be context-dependent, and careful monitoring is always recommended. In vitro studies have indicated that this compound can exhibit some toxicity toward normal cell lines at higher concentrations[1].

Q2: What are some potential signs of toxicity to monitor in animals treated with this compound?

A2: While specific data for this compound is limited, general signs of toxicity observed with other FAK inhibitors in animal studies can serve as a guide. These include:

  • Physical Appearance: Ruffled fur, hunched posture, lethargy, or signs of dehydration.

  • Body Weight: Significant weight loss (typically >15-20% of initial body weight) is a common indicator of toxicity.

  • Gastrointestinal Issues: Diarrhea or changes in appetite.

  • Behavioral Changes: Reduced activity or signs of pain and distress.

  • Hematological and Clinical Chemistry Changes: Alterations in blood cell counts, liver enzymes (ALT, AST), or kidney function markers (BUN, creatinine). For the FAK inhibitor Y15, no significant changes in these parameters were observed at well-tolerated doses[2][3].

Q3: What are the recommended formulation and administration routes for this compound in animal studies?

A3: this compound is orally active[1]. A common formulation for in vivo studies with FAK inhibitors involves a multi-component vehicle to ensure solubility and bioavailability. A suggested formulation for a similar FAK inhibitor involves 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS/ddH2O. For intraperitoneal (IP) injections, another FAK inhibitor, BSJ-04-146, was formulated in 7.5% DMSO and 20% solutol in sterile saline. It is recommended to keep the final DMSO concentration in the working solution low, especially for sensitive animal models.

Q4: Are there known off-target effects of this compound that could contribute to toxicity?

A4: While specific off-target effects for this compound are not extensively documented in the provided search results, off-target activity is a known consideration for many kinase inhibitors due to structural similarities in the ATP-binding pockets of different kinases. Some FAK inhibitors have been shown to have effects on other kinases, such as Pyk2[4]. Researchers should consider that observed toxicities may not solely be due to FAK inhibition.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Significant Body Weight Loss (>15%) - Dose is too high.- Formulation/vehicle toxicity.- On-target or off-target toxicity.- Reduce the dose of this compound.- Conduct a pilot study with the vehicle alone to rule out vehicle-induced toxicity.- Monitor food and water intake.- Consider a less frequent dosing schedule.
Animal Distress (hunched posture, lethargy) - Systemic toxicity.- Immediately consult with the institutional animal care and use committee (IACUC) and veterinary staff.- Consider humane endpoints for the study.- Reduce the dose or discontinue treatment in the affected cohort.
Inconsistent Antitumor Efficacy - Poor drug solubility or stability in the formulation.- Incorrect dosing or administration.- Rapid metabolism of the compound.- Ensure the formulation is prepared fresh daily and is homogenous.- Verify the accuracy of dosing calculations and administration technique.- Review pharmacokinetic data if available. The FAK inhibitor Y15, for example, is rapidly metabolized[2].
No Apparent Antitumor Effect - The dose is too low.- The tumor model is not dependent on FAK signaling.- Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal effective dose.- Confirm FAK expression and activation in your tumor model.

Quantitative Toxicity Data for FAK Inhibitors

The following table summarizes available quantitative data on the toxicity of this compound and other FAK inhibitors in animal studies. This information can be used to guide dose selection and toxicity monitoring.

Compound Animal Model Route of Administration Dose and Schedule Observed Toxicity Reference
This compound MiceNot Specified5 and 15 mg/kg, once daily for 16 daysNo significant toxicity reported.[1]
Y15 MiceOral (PO)Single dose MTD: 200 mg/kg[2][3]
Oral (PO)Multiple dose MTD: 100 mg/kg for 7 daysNo mortality or significant body weight changes at 100 mg/kg. No significant clinical chemistry, hematological, or histopathological changes.[2][3]
Intraperitoneal (IP)30 mg/kg for 28 daysNo mortality or significant body weight changes. No significant clinical chemistry, hematological, or histopathological changes.[2][3]
GSK2256098 Human (Clinical Trial)Not SpecifiedNot SpecifiedWell-tolerated with mild nausea, diarrhea, and vomiting reported.[4]
VS-6062 (PF-562271) Human (Clinical Trial)Not SpecifiedNot SpecifiedLow toxicity, with headache, nausea, vomiting, dehydration, and edema as reported toxicities.[4]

Experimental Protocols

Protocol: Formulation of this compound for In Vivo Studies

This protocol is a general guideline based on formulations used for other FAK inhibitors and should be optimized for your specific experimental needs.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween 80

  • Sterile Saline or Phosphate-Buffered Saline (PBS)

Procedure:

  • Calculate the required amount of this compound for your desired final concentration and total volume.

  • Prepare the vehicle solution. For a vehicle of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline, calculate the volume of each component needed.

  • Dissolve the this compound powder in DMSO first to create a stock solution.

  • Add the PEG300 to the DMSO/Fak-IN-2 solution and mix thoroughly until clear.

  • Add the Tween 80 and mix until the solution is homogenous.

  • Finally, add the saline or PBS to the mixture and mix thoroughly.

  • It is recommended to prepare the formulation fresh daily.

Protocol: In Vivo Toxicity Assessment

This protocol outlines a general procedure for monitoring toxicity in animal studies involving FAK inhibitors. All procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

Procedure:

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.

  • Baseline Measurements: Before the first dose, record the body weight and perform a baseline health assessment of each animal.

  • Dosing and Monitoring:

    • Administer this compound at the desired dose and schedule.

    • Monitor animals daily for clinical signs of toxicity, including changes in appearance, posture, and behavior.

    • Record body weights at least three times per week.

  • Endpoint Criteria: Establish clear humane endpoints for the study in consultation with your IACUC and veterinary staff. This may include a certain percentage of body weight loss or specific clinical signs of distress.

  • Terminal Procedures:

    • At the end of the study, collect blood samples for complete blood count (CBC) and clinical chemistry analysis.

    • Perform a gross necropsy and record any abnormalities in organs.

    • Collect major organs (e.g., liver, kidneys, spleen, heart, lungs) for histopathological analysis.

Visualizations

Signaling Pathway

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins FAK FAK Integrins->FAK pY397 pY397 FAK->pY397 Autophosphorylation PI3K PI3K/Akt Pathway FAK->PI3K RAS_MAPK RAS/MAPK Pathway FAK->RAS_MAPK Fak_IN_2 This compound Fak_IN_2->FAK Inhibits Src Src pY397->Src Recruits & Activates Src->FAK Phosphorylates Cell_Migration Cell Migration Src->Cell_Migration Cell_Survival Cell Survival PI3K->Cell_Survival Cell_Proliferation Cell Proliferation RAS_MAPK->Cell_Proliferation

Caption: FAK signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Toxicity_Workflow start Start: Animal Acclimatization baseline Baseline Measurements (Body Weight, Health Check) start->baseline dosing This compound Administration baseline->dosing monitoring Daily Monitoring (Clinical Signs, Body Weight) dosing->monitoring endpoint Humane Endpoint Check monitoring->endpoint collection Terminal Sample Collection (Blood, Tissues) monitoring->collection End of Study Period endpoint->monitoring Criteria Not Met euthanasia Euthanasia endpoint->euthanasia Criteria Met analysis Data Analysis (Hematology, Histopathology) collection->analysis end End of Study analysis->end

Caption: General experimental workflow for in vivo toxicity assessment.

References

Fak-IN-2 degradation and stability in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and stability of Fak-IN-2 in various experimental media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A1: this compound should be stored as a powder at -20°C for the long term. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q2: How should I dissolve this compound for my experiments?

A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1] For cell culture experiments, this stock solution can then be further diluted in your culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q3: Is this compound stable in aqueous solutions and cell culture media?

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent and orally active covalent inhibitor of Focal Adhesion Kinase (FAK).[1] It works by irreversibly binding to FAK, which inhibits its autophosphorylation and downstream signaling pathways. This disruption of FAK signaling can lead to the inhibition of tumor cell clone formation, migration, and the induction of apoptosis.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Precipitation of this compound in cell culture medium - The final concentration of this compound exceeds its solubility in the aqueous medium. - The DMSO concentration in the final solution is too low to maintain solubility. - Interaction with components in the serum or media.- Ensure the final DMSO concentration is sufficient to maintain solubility, but non-toxic to cells (typically <0.1%). - Prepare the final dilution by adding the this compound stock solution to the pre-warmed culture medium while vortexing gently. - Perform a solubility test in your specific cell culture medium before conducting the experiment.
Inconsistent or loss of this compound activity in multi-day experiments - Degradation of this compound in the cell culture medium over time. - Adsorption of the compound to the plasticware.- Replenish the media with freshly diluted this compound at regular intervals (e.g., every 24 hours). - Determine the stability of this compound in your specific experimental setup using an HPLC-based assay (see protocol below). - Consider using low-adsorption plasticware for your experiments.
High background or off-target effects - The concentration of this compound used is too high. - The compound has off-target effects at the concentration used.- Perform a dose-response experiment to determine the optimal concentration with the desired effect and minimal toxicity. - Review the literature for known off-target effects of this compound and other FAK inhibitors. - Include appropriate positive and negative controls in your experiments.
Variability between experimental replicates - Inconsistent pipetting or dilution of the compound. - Cell plating density is not uniform. - Instability of the compound in the working solution.- Ensure accurate and consistent pipetting techniques. - Prepare a master mix of the final this compound dilution for all replicates. - Ensure a uniform single-cell suspension before plating. - Prepare working solutions fresh before each experiment.

Data Summary

Table 1: In Vitro Activity of this compound
Parameter Value Cell Line(s) Reference
FAK IC50 35 nMNot specified[1]
Anti-proliferative Activity 0-5 µM (72 hours)Various cancer cell lines[1]
Inhibition of Clone Formation 0-30 nM (14 days)HCT-116[1]
Inhibition of Cell Migration 10-500 nM (24 and 48 hours)HCT116[1]
Induction of G2/M Arrest and Apoptosis 0.01-1 µM (24 or 48 hours)Not specified[1]
Table 2: Pharmacokinetic Parameters of FAK Inhibitors (Reference)

No specific pharmacokinetic data for this compound was found. The following data is for other FAK inhibitors and should be used for reference only.

Compound Dose & Route Tmax t1/2 Species Reference
Y15 (FAK inhibitor 14) 30 mg/kg, IP4.8 min6.9 min (mouse liver microsomes)Mouse[5]
BSJ-04-146 (FAK PROTAC) 10 mg/kg, IPNot specified6.1 hoursMouse[6]

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Cell Culture Medium using HPLC

This protocol provides a framework for determining the stability of this compound in a specific cell culture medium over time.

1. Materials:

  • This compound
  • DMSO (HPLC grade)
  • Cell culture medium of interest (e.g., DMEM with 10% FBS)
  • HPLC system with UV detector
  • C18 HPLC column
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Formic acid (or other appropriate modifier)
  • Incubator (37°C, 5% CO2)
  • Microcentrifuge tubes

2. Procedure:

  • Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
  • Prepare Working Solution: Dilute the this compound stock solution in the pre-warmed cell culture medium to a final concentration of 10 µM. This is your 'Time 0' sample.
  • Incubation: Place the tube of the working solution in a 37°C, 5% CO2 incubator.
  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot (e.g., 100 µL) of the working solution.
  • Sample Preparation: Immediately after withdrawal, stop any potential degradation by adding an equal volume of acetonitrile to the aliquot to precipitate proteins. Vortex and centrifuge at high speed for 10 minutes.
  • HPLC Analysis: Transfer the supernatant to an HPLC vial and inject it into the HPLC system.
  • HPLC Conditions (Example):
  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient: A time-gradient from 5% to 95% Mobile Phase B over 15 minutes.
  • Flow Rate: 1 mL/min
  • Detection Wavelength: Determined by UV-Vis scan of this compound (typically the wavelength of maximum absorbance).
  • Data Analysis:
  • Integrate the peak area of this compound at each time point.
  • Normalize the peak area at each time point to the peak area at Time 0.
  • Plot the percentage of this compound remaining versus time to determine the degradation profile.
  • Calculate the half-life (t1/2) of this compound in the medium.

Visualizations

FAK Signaling Pathway and Inhibition by this compound

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK Activation p_FAK p-FAK (Y397) FAK->p_FAK Autophosphorylation FAK_Src_Complex FAK/Src Complex p_FAK->FAK_Src_Complex Src Src Src->FAK_Src_Complex Downstream Downstream Signaling (PI3K/Akt, MAPK/ERK) FAK_Src_Complex->Downstream Cell_Functions Cell Proliferation, Survival, Migration Downstream->Cell_Functions Fak_IN_2 This compound Fak_IN_2->FAK Covalent Inhibition Stability_Workflow start Start prep_stock Prepare 10 mM This compound in DMSO start->prep_stock prep_working Dilute to 10 µM in pre-warmed cell culture medium prep_stock->prep_working incubate Incubate at 37°C, 5% CO2 prep_working->incubate sample Withdraw aliquots at defined time points incubate->sample precipitate Add Acetonitrile to precipitate proteins sample->precipitate centrifuge Centrifuge and collect supernatant precipitate->centrifuge hplc Analyze by HPLC centrifuge->hplc analyze Calculate % remaining and half-life hplc->analyze end End analyze->end Troubleshooting_Logic start Inconsistent Experimental Results check_compound Check Compound Preparation (Fresh dilution? Correct concentration?) start->check_compound check_cells Check Cell Culture (Viability? Plating density?) start->check_cells check_protocol Review Experimental Protocol (Consistent timing and technique?) start->check_protocol stability_issue Potential Stability Issue? check_compound->stability_issue check_cells->stability_issue check_protocol->stability_issue run_stability_assay Perform Stability Assay (see Protocol 1) stability_issue->run_stability_assay Yes modify_protocol Modify Protocol (e.g., replenish compound) stability_issue->modify_protocol No run_stability_assay->modify_protocol resolve Consistent Results modify_protocol->resolve

References

Technical Support Center: Understanding the Efficacy of Fak-IN-2 in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the variable efficacy of Fak-IN-2, a potent and orally active covalent inhibitor of Focal Adhesion Kinase (FAK). While this compound demonstrates significant anti-cancer activity in several models, its effectiveness can be diminished in certain cancer types due to intrinsic and acquired resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a covalent inhibitor of Focal Adhesion Kinase (FAK) with an IC50 of 35 nM. It acts by irreversibly binding to FAK, which inhibits its autophosphorylation at Tyrosine 397 (Y397). This initial autophosphorylation event is a critical step in FAK activation. By blocking this, this compound prevents the recruitment of Src family kinases and the subsequent phosphorylation cascade that leads to the activation of downstream signaling pathways involved in cell survival, proliferation, migration, and invasion. In sensitive cancer cells, this inhibition leads to G2/M phase cell cycle arrest and apoptosis.

Q2: Why is this compound less effective in some cancer cell lines or tumors?

The reduced efficacy of this compound in certain cancer types is likely attributable to several resistance mechanisms that are common to FAK inhibitors as a class. These can be broadly categorized as:

  • Bypass Signaling Pathways: Cancer cells can develop or utilize alternative signaling pathways to circumvent the effects of FAK inhibition. A primary mechanism is the activation of Receptor Tyrosine Kinases (RTKs), such as HER2. These RTKs can directly phosphorylate FAK at Y397, effectively rescuing FAK signaling even in the presence of a kinase inhibitor like this compound. Therefore, cancer types with high expression or activation of RTKs may exhibit intrinsic resistance.

  • Scaffolding Function of FAK: FAK possesses both kinase and non-kinase scaffolding functions. While this compound inhibits the kinase activity, the FAK protein can still act as a scaffold, bringing together other signaling molecules to promote tumor progression. This scaffolding function can mediate resistance by activating pathways such as PI3K/AKT and RAS/RAF/MEK/ERK independently of FAK's kinase activity.

  • Tumor Microenvironment (TME): The TME can contribute to resistance. For instance, stromal depletion caused by FAK inhibitors can lead to the activation of compensatory survival pathways, such as the STAT3 signaling pathway in pancreatic cancer, ultimately leading to treatment resistance.

  • Activation of Parallel Pathways: Inhibition of FAK can sometimes lead to the compensatory activation of its closest family member, Proline-rich Tyrosine Kinase 2 (PYK2), which can take over some of FAK's functions and promote cell survival and migration.

Q3: Are there known cancer types where FAK inhibitors like this compound might be less effective?

Based on the known resistance mechanisms, cancer types with the following characteristics may show reduced sensitivity to this compound as a monotherapy:

  • HER2-positive cancers: Due to the ability of HER2 to bypass FAK inhibition.

  • Cancers with high RTK activity: Similar to HER2-positive cancers, tumors with overexpression or mutations in other RTKs may be less responsive.

  • Tumors with mutations in downstream signaling pathways: For example, activating mutations in RAS or PI3K could render the cells less dependent on FAK signaling for their growth and survival.

  • Cancers with a high degree of stromal involvement: Where the TME plays a significant role in driving tumor progression and can provide compensatory survival signals.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

Issue Possible Cause Troubleshooting Steps
Higher than expected IC50 value for this compound in my cell line. The cell line may have intrinsic resistance mechanisms (e.g., high RTK expression, active bypass pathways).1. Profile your cell line: Perform baseline western blot analysis to check the expression levels of total FAK, phosphorylated FAK (p-FAK Y397), and key RTKs (e.g., EGFR, HER2). 2. Co-treatment: Investigate co-treatment with an inhibitor of a potential bypass pathway (e.g., an RTK inhibitor). 3. Confirm compound activity: Test this compound on a known sensitive cell line in parallel to ensure the compound is active.
No significant decrease in cell viability after this compound treatment. The chosen endpoint may not be optimal, or the cells may be undergoing cytostatic effects rather than cell death.1. Assess other endpoints: In addition to viability assays (MTT, CCK-8), perform a cell cycle analysis to check for G2/M arrest and an apoptosis assay (e.g., Annexin V staining) to measure cell death directly. 2. Extend treatment duration: Some effects of FAK inhibition may take longer to manifest. Extend the treatment time and re-evaluate. 3. Evaluate cell migration/invasion: FAK's primary role is in cell motility. A significant effect of this compound might be on these processes rather than on cell viability alone.
Inconsistent results between experiments. Variations in experimental conditions such as cell density, passage number, or compound preparation.1. Standardize protocols: Ensure consistent cell seeding density and use cells within a narrow passage number range. 2. Fresh compound preparation: Prepare fresh dilutions of this compound from a stock solution for each experiment. 3. Control for solvent effects: Always include a vehicle control (e.g., DMSO) at the same concentration used for the highest concentration of this compound.

Data Presentation

The following table summarizes the IC50 values of various FAK inhibitors in different cancer cell lines. This data can be used as a reference for expected potency and to select appropriate cell models for your experiments.

InhibitorCancer TypeCell LineIC50 (nM)Reference
This compound Not specifiedNot specified35
TAE226 GliomaVarious5.5
PND-1186 (VS-4718) Not specifiedNot specified1.5
PF-562271 (VS-6062) Not specifiedNot specified1.5
Defactinib (VS-6063) Not specifiedNot specified0.6
PF-573228 Not specifiedNot specified4
PF-431396 Pancreatic, MesotheliomaVarious2 (FAK), 11 (PYK2)
BI-853520 (IN10018) ProstateVarious1

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the effect of FAK inhibitors on cancer cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Western Blot for FAK Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on FAK autophosphorylation.

  • Cell Treatment and Lysis: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with different concentrations of this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-FAK (Y397) overnight at 4°C. Use an antibody against total FAK as a loading control on a separate blot or after stripping the first antibody.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated FAK to total FAK.

Visualizations

Signaling Pathways

FAK_Signaling_and_Inhibition cluster_upstream Upstream Activators cluster_fak FAK Complex cluster_downstream Downstream Signaling Integrins Integrins FAK FAK Integrins->FAK Activation RTKs RTKs (e.g., HER2) pFAK p-FAK (Y397) RTKs->pFAK Bypass Phosphorylation FAK->pFAK Autophosphorylation PI3K_AKT PI3K/AKT Pathway pFAK->PI3K_AKT RAS_ERK RAS/ERK Pathway pFAK->RAS_ERK Cell_Proloiferation Cell Proliferation & Survival PI3K_AKT->Cell_Proloiferation Cell_Migration Cell Migration & Invasion RAS_ERK->Cell_Migration Fak_IN_2 This compound Fak_IN_2->FAK Inhibition

Caption: FAK signaling, inhibition by this compound, and a key resistance mechanism.

Experimental Workflow

Experimental_Workflow cluster_assays Endpoint Assays start Start: Cancer Cell Line seed_cells Seed Cells (96-well or 6-well plates) start->seed_cells treat_cells Treat with this compound (Dose-response) seed_cells->treat_cells viability_assay Cell Viability Assay (e.g., MTT) treat_cells->viability_assay western_blot Western Blot (p-FAK / Total FAK) treat_cells->western_blot analyze_data Data Analysis (IC50, Protein Levels) viability_assay->analyze_data western_blot->analyze_data conclusion Conclusion: Determine Sensitivity to this compound analyze_data->conclusion

Caption: Workflow for assessing this compound efficacy in vitro.

Logical Relationship of Resistance

Resistance_Logic cluster_causes Potential Causes for Reduced Efficacy Fak_IN_2 This compound Treatment FAK_Kinase_Inhibition FAK Kinase Inhibition Fak_IN_2->FAK_Kinase_Inhibition Reduced_Efficacy Reduced Efficacy RTK_Bypass RTK Bypass Signaling RTK_Bypass->Reduced_Efficacy Scaffolding_Function FAK Scaffolding Function Scaffolding_Function->Reduced_Efficacy TME_Factors Tumor Microenvironment (e.g., STAT3 activation) TME_Factors->Reduced_Efficacy PYK2_Compensation PYK2 Compensation PYK2_Compensation->Reduced_Efficacy

Caption: Factors contributing to reduced this compound efficacy.

Improving the bioavailability of Fak-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fak-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance the bioavailability of this potent and orally active focal adhesion kinase (FAK) inhibitor.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of this compound.

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and orally active inhibitor of focal adhesion kinase (FAK) with an IC50 of 35 nM.[1] It acts by covalently inhibiting the autophosphorylation of FAK, which in turn blocks downstream signaling pathways involved in cell proliferation, migration, and survival.[1] This leads to the induction of apoptosis and cell cycle arrest at the G2/M phase in tumor cells.[1]

Q2: What is the solubility of this compound?

A2: this compound is soluble in DMSO at a concentration of 100 mg/mL (177.60 mM), though ultrasonic treatment may be required.[1] It is important to use newly opened, hygroscopic DMSO as it can significantly impact the solubility.[1] For in vivo studies, specific formulations are required to achieve solubility in aqueous solutions.[1]

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO to your desired concentration, for example, 10 mM. If you encounter precipitation or phase separation, gentle warming and/or sonication can aid in dissolution.[1]

Q4: How should I store this compound solutions?

A4: Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use.

Q5: Is this compound orally bioavailable?

II. Troubleshooting Guide

This guide provides solutions to common issues that may arise during experiments with this compound, particularly concerning its solubility and bioavailability.

Problem Potential Cause Recommended Solution
Precipitation of this compound in aqueous media for in vitro assays. Low aqueous solubility of this compound.- Ensure the final DMSO concentration in your cell culture medium is low (typically ≤0.5%) to avoid solvent toxicity. - Prepare a high-concentration stock solution in DMSO and then dilute it stepwise into your aqueous buffer or media. Pre-warming the aqueous solution to 37°C before adding the DMSO stock can help prevent precipitation. - Consider using a formulation with solubilizing agents such as PEG300, Tween-80, or cyclodextrins for in vitro assays if precipitation persists.[1]
Inconsistent or poor results in in vivo studies. Poor oral absorption and low bioavailability of the formulated compound.- Utilize a recommended in vivo formulation. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1] Another option is a suspension in corn oil.[1] - Ensure the formulation is homogenous before administration. Sonication may be required to achieve a clear solution or a fine suspension.[1] - Perform pilot pharmacokinetic studies to determine the optimal dosing regimen and to assess the bioavailability of your chosen formulation.
Difficulty dissolving this compound powder. The compound may be hygroscopic or have formed aggregates.- Use a fresh vial of this compound. - Employ sonication or gentle heating to aid dissolution in DMSO.[1] Be cautious with heating to avoid degradation. - Ensure you are using high-purity, anhydrous DMSO.[1]
Variability between experimental batches. Inconsistent preparation of this compound solutions or degradation of the compound.- Prepare fresh working solutions for each experiment from a frozen stock. - Strictly adhere to the same protocol for solution preparation for every experiment. - Protect the compound and its solutions from light and excessive heat.

III. Experimental Protocols

This section provides detailed methodologies for key experiments related to improving and assessing the bioavailability of this compound.

A. In Vivo Formulation Preparation

Objective: To prepare a clear solution of this compound for oral administration in animal models.

Materials:

  • This compound powder

  • DMSO (anhydrous)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Sonicator

Protocol 1: Solubilization using a co-solvent system [1]

  • Weigh the required amount of this compound powder.

  • Dissolve the this compound in DMSO to create a concentrated stock solution.

  • In a separate sterile tube, prepare the vehicle by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Slowly add the this compound DMSO stock solution to the vehicle while vortexing.

  • Use an ultrasonic bath to ensure the final solution is clear and homogenous. A final concentration of 2.5 mg/mL should be achievable with this method.[1]

Protocol 2: Solubilization using a cyclodextrin-based formulation [1]

  • Weigh the required amount of this compound powder.

  • Dissolve the this compound in DMSO.

  • Prepare a 20% solution of SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline.

  • Prepare the final formulation by mixing 10% of the this compound DMSO stock with 90% of the 20% SBE-β-CD solution.

  • Sonicate the mixture until a clear solution is obtained. This method can also achieve a solubility of 2.5 mg/mL.[1]

B. In Vitro Solubility Assessment

Objective: To determine the aqueous solubility of different this compound formulations.

Materials:

  • This compound powder

  • Various formulation vehicles (e.g., PBS, simulated gastric fluid, simulated intestinal fluid, formulations from Protocol A)

  • HPLC system with a suitable column and detector

  • Shaking incubator

  • Centrifuge

  • 0.22 µm syringe filters

Protocol:

  • Prepare supersaturated solutions of this compound in each of the test vehicles.

  • Incubate the solutions in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at high speed to pellet the excess undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of dissolved this compound in the filtrate using a validated HPLC method.

  • Compare the solubility of this compound in the different formulations to identify the most effective solubilization strategy.

IV. Visualizations

Signaling Pathway

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK pY397 pY397-FAK FAK->pY397 Autophosphorylation Fak_IN_2 This compound Fak_IN_2->FAK Inhibits Src Src pY397->Src Grb2_SOS Grb2/SOS pY397->Grb2_SOS PI3K PI3K pY397->PI3K Src->FAK RAS RAS Grb2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Cell_Survival Cell Survival AKT->Cell_Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: FAK signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Bioavailability_Workflow Start Start: Poorly Soluble This compound Formulation Formulation Development (e.g., Co-solvents, Cyclodextrins) Start->Formulation Solubility In Vitro Solubility Assessment Formulation->Solubility Permeability In Vitro Permeability Assay (e.g., Caco-2) Solubility->Permeability Optimized Formulation InVivo In Vivo Pharmacokinetic Study (Animal Model) Permeability->InVivo Analysis Data Analysis (AUC, Cmax, Tmax) InVivo->Analysis Bioavailability Determine Oral Bioavailability Analysis->Bioavailability

Caption: Workflow for improving and assessing the bioavailability of this compound.

Troubleshooting Logic

Troubleshooting_Logic Problem Inconsistent Experimental Results? Precipitation Precipitation in media? Problem->Precipitation Yes Dissolution Difficulty dissolving powder? Problem->Dissolution No Solution1 Optimize final DMSO concentration. Use solubilizing agents. Precipitation->Solution1 Yes InVivoIssue Poor in vivo efficacy? Dissolution->InVivoIssue No Solution2 Use fresh, anhydrous DMSO. Apply sonication/gentle heat. Dissolution->Solution2 Yes Solution3 Use recommended formulation. Ensure homogeneity before dosing. InVivoIssue->Solution3 Yes

Caption: A logical flow for troubleshooting common issues with this compound.

References

Validation & Comparative

A Head-to-Head Comparison of FAK Inhibitors: Fak-IN-2 vs. PF-573228

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, Focal Adhesion Kinase (FAK) has emerged as a critical node in signaling pathways that drive tumor progression, metastasis, and drug resistance. Two prominent small molecule inhibitors, Fak-IN-2 and PF-573228, have been developed to target this non-receptor tyrosine kinase. This guide provides a comprehensive comparison of their efficacy, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their selection and application.

Mechanism of Action

Both this compound and PF-573228 are potent inhibitors of FAK, however, they exhibit different mechanisms of action. PF-573228 functions as an ATP-competitive inhibitor, binding to the kinase domain of FAK and preventing the transfer of phosphate from ATP to its substrates[1][2]. In contrast, this compound is reported to be a covalent inhibitor that targets the autophosphorylation of FAK, a critical step for its activation[3].

Potency and Selectivity

The in vitro potency of these inhibitors has been characterized by their half-maximal inhibitory concentration (IC50) values. While a direct comparison from a single study is unavailable, the reported values provide a benchmark for their relative potency.

InhibitorTargetIC50 (Cell-Free Assay)Selectivity Profile
This compound FAK35 nM[3]Data on broader kinase selectivity is limited in the reviewed literature.
PF-573228 FAK4 nM[1][2][4][5]~50- to 250-fold selective for FAK over Pyk2, CDK1/7, and GSK-3β[1][2].

Note: IC50 values are dependent on assay conditions and may vary between different studies.

Efficacy in Preclinical Models

The anti-cancer efficacy of both inhibitors has been demonstrated through their effects on key cellular processes involved in tumorigenesis, including cell migration, invasion, and apoptosis.

Effects on Cell Migration and Invasion

FAK plays a pivotal role in cell motility. Both inhibitors have been shown to effectively impede the migration and invasion of various cancer cell lines.

InhibitorCell Line(s)Observed EffectConcentration
This compound HCT116Significantly inhibits cell migration[3].10-500 nM[3]
PF-573228 Neuroblastoma, Breast Cancer, Pancreatic CancerDecreased cell migration and invasion[6][7][8][9].1-10 µM[9][10]
Induction of Apoptosis

By inhibiting FAK-mediated survival signals, both compounds can induce programmed cell death in cancer cells.

InhibitorCell Line(s)Observed EffectConcentration
This compound HCT-116Induces apoptosis and G2/M phase cell cycle arrest[3].0.01-1 µM[3]
PF-573228 Pancreatic Carcinoma, MPM, PDACInduces apoptosis[7][11].5-10 µM (significant effect)[7]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

FAK_Signaling_Pathway cluster_ecm Extracellular Matrix cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm ECM ECM Integrin Integrin ECM->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation Grb2 Grb2 FAK->Grb2 PI3K PI3K FAK->PI3K Cell_Migration Cell Migration FAK->Cell_Migration Src->FAK Phosphorylation Sos Sos Grb2->Sos Ras Ras Sos->Ras ERK ERK Ras->ERK Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation

FAK Signaling Pathway

Experimental_Workflow cluster_kinase Kinase Assay cluster_migration Cell Migration Assay (Transwell) cluster_apoptosis Apoptosis Assay (Annexin V) k1 Purified FAK Enzyme k4 Measure Phosphorylation (e.g., ELISA, Luminescence) k1->k4 k2 Substrate (e.g., Poly-Glu-Tyr) k2->k4 k3 ATP + Inhibitor (this compound or PF-573228) k3->k4 m1 Seed Cells in Upper Chamber m3 Add Inhibitor to Cells m1->m3 m2 Add Chemoattractant to Lower Chamber m4 Incubate m2->m4 m3->m4 m5 Stain and Count Migrated Cells m4->m5 a1 Treat Cells with Inhibitor a2 Harvest and Wash Cells a1->a2 a3 Stain with Annexin V-FITC and Propidium Iodide a2->a3 a4 Analyze by Flow Cytometry a3->a4

Key Experimental Workflows

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the efficacy of FAK inhibitors.

FAK Kinase Assay (In Vitro)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of FAK.

  • Reagents and Materials: Purified recombinant FAK enzyme, kinase buffer, ATP, a suitable substrate (e.g., poly(Glu, Tyr)), and the inhibitor (this compound or PF-573228).

  • Procedure:

    • The FAK enzyme is incubated with the substrate and varying concentrations of the inhibitor in a kinase buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped.

    • The level of substrate phosphorylation is measured using methods such as ELISA with a phospho-specific antibody or luminescence-based assays that quantify the amount of ATP consumed.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell Migration Assay (Transwell Assay)

This method assesses the effect of an inhibitor on the chemotactic migration of cancer cells.

  • Reagents and Materials: Transwell inserts with a porous membrane, cell culture medium, a chemoattractant (e.g., fetal bovine serum), and the inhibitor.

  • Procedure:

    • Cancer cells are seeded in the upper chamber of the Transwell insert in a serum-free medium containing the inhibitor.

    • The lower chamber is filled with a medium containing a chemoattractant.

    • The plate is incubated to allow for cell migration through the porous membrane.

    • Non-migrated cells on the upper surface of the membrane are removed.

    • Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

  • Data Analysis: The number of migrated cells in the treated groups is compared to the untreated control group to determine the percentage of inhibition.

Apoptosis Assay (Annexin V Staining)

This assay is used to detect and quantify apoptosis induced by the inhibitor.

  • Reagents and Materials: Annexin V conjugated to a fluorescent dye (e.g., FITC), propidium iodide (PI), binding buffer, and a flow cytometer.

  • Procedure:

    • Cancer cells are treated with the inhibitor for a specific duration.

    • The cells are harvested and washed with a binding buffer.

    • The cells are then incubated with Annexin V-FITC and PI in the dark. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).

    • The stained cells are analyzed by flow cytometry.

  • Data Analysis: The flow cytometer quantifies the percentage of cells in different populations: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Conclusion

Both this compound and PF-573228 are potent inhibitors of FAK with demonstrated anti-cancer properties in preclinical studies. PF-573228 has a lower reported IC50 value in cell-free assays and a well-defined selectivity profile. This compound, with its covalent mechanism of action, offers an alternative approach to FAK inhibition. The choice between these inhibitors will depend on the specific research question, the cell types being investigated, and the desired experimental outcomes. The data and protocols presented in this guide provide a foundation for making an informed decision for future research and development endeavors targeting the FAK signaling pathway.

References

A Comparative Guide to Focal Adhesion Kinase (FAK) Inhibitors: Cross-Validation and Performance Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the focal adhesion kinase (FAK) inhibitor, Fak-IN-2, with other notable alternatives. We delve into the experimental data supporting their effects on cancer cell lines, present detailed experimental protocols, and visualize the key signaling pathways involved.

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Its overexpression and activation are frequently observed in various cancers, making it a compelling target for cancer therapy. This guide focuses on this compound, a potent and covalent FAK inhibitor, and compares its performance with other well-characterized FAK inhibitors: Defactinib (VS-6063), PF-573228, TAE226, and Y15.

FAK Signaling Pathway and Inhibition

FAK is a central node in the signaling cascade initiated by integrin binding to the extracellular matrix (ECM) and by growth factor receptors. Upon activation, FAK autophosphorylates at Tyrosine 397 (Y397), creating a docking site for Src family kinases. The FAK/Src complex then phosphorylates a multitude of downstream targets, activating key signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and proliferation. FAK inhibitors primarily act by blocking the kinase activity of FAK, thereby preventing its autophosphorylation and the subsequent downstream signaling events.

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrins Integrins FAK FAK Integrins->FAK GF_Receptor Growth Factor Receptor GF_Receptor->FAK Src Src FAK->Src Y397 Autophosphorylation PI3K PI3K FAK->PI3K Grb2_Sos Grb2/Sos FAK->Grb2_Sos Cell_Migration Cell Migration & Adhesion FAK->Cell_Migration Src->FAK Phosphorylation Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Survival Fak_IN_2 This compound (and other inhibitors) Fak_IN_2->FAK Inhibition ECM ECM ECM->Integrins Growth Factor->GF_Receptor

FAK Signaling Pathway and Point of Inhibition

Comparative Analysis of FAK Inhibitors

While a direct cross-laboratory validation of this compound is not yet extensively available in the public domain, this guide compiles data from the primary publication for this compound and compares it with data on other FAK inhibitors from various independent studies. This comparative approach provides a valuable context for evaluating the potential of this compound.

Inhibitor Characteristics
InhibitorMechanism of ActionIC50 (FAK)Reference
This compound (compound 11w) Covalent, ATP-competitive35 nM[1]
Defactinib (VS-6063) ATP-competitive0.6 nM[2]
PF-573228 ATP-competitive4 nM[3]
TAE226 ATP-competitive (dual FAK/IGF-1R inhibitor)5.5 nM[3]
Y15 Targets Y397 autophosphorylation site~2.5 µM[2]
In Vitro Efficacy Against Cancer Cell Lines

The following table summarizes the reported effects of these inhibitors on key cellular processes in different cancer cell lines.

InhibitorCell Line(s)Effect on Proliferation (IC50)Effect on MigrationEffect on ApoptosisReference(s)
This compound HCT116 (Colon), HeLa (Cervical), MDA-MB-231 (Breast)HCT116: 0.01 µM, HeLa: 0.41 µM, MDA-MB-231: 0.11 µMInhibition of HCT116 cell migrationInduction of apoptosis and G2/M cell cycle arrest in HCT116 cells[1][4]
Defactinib KRAS mutant NSCLC, Ovarian cancer cell linesVaries by cell lineInhibition of cell migrationInduces apoptosis, enhances chemosensitivity[2][5]
PF-573228 PC3 (Prostate), SKOV3 (Ovarian)Varies by cell lineInhibition of chemotactic and haptotactic migrationInduces apoptosis[3][6]
TAE226 Various cancer cell linesMean GI50 of 0.76 µmol/L across 37 cell linesInhibition of cell migrationInduces apoptosis[7][8]
Y15 Neuroblastoma, Ovarian cancer cell linesVaries by cell lineIncreased cell detachmentInduces apoptosis[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of FAK inhibitors.

Western Blot for FAK Phosphorylation

Objective: To determine the effect of a FAK inhibitor on the autophosphorylation of FAK at Y397.

  • Cell Culture and Treatment: Plate cancer cells (e.g., HCT116, SKOV3) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the FAK inhibitor (e.g., this compound, PF-573228) or DMSO as a vehicle control for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-FAK (Y397) and total FAK overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) system.[9][10][11]

Cell Migration Assay (Wound Healing)

Objective: To assess the effect of a FAK inhibitor on the migratory capacity of cancer cells.

  • Cell Seeding: Plate cells in a 6-well plate and grow them to confluency.

  • Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash the cells with PBS to remove detached cells and replace the medium with fresh medium containing the FAK inhibitor or vehicle control.

  • Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 12 or 24 hours) using a microscope.

  • Analysis: Measure the width of the wound at different time points to quantify the extent of cell migration into the wounded area.[12][13]

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by a FAK inhibitor.

  • Cell Treatment: Treat cells with the FAK inhibitor or vehicle control for a specified time (e.g., 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[14][15][16]

Experimental Workflow for FAK Inhibitor Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel FAK inhibitor.

FAK_Inhibitor_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Culture Cancer Cell Line Culture Kinase_Assay->Cell_Culture Western_Blot Western Blot (pFAK Inhibition) Cell_Culture->Western_Blot Proliferation_Assay Proliferation/Viability Assay (e.g., MTT, SRB) Cell_Culture->Proliferation_Assay Migration_Assay Migration/Invasion Assay (e.g., Wound Healing, Transwell) Cell_Culture->Migration_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Cell_Culture->Apoptosis_Assay Xenograft_Model Tumor Xenograft Model (e.g., Nude Mice) Apoptosis_Assay->Xenograft_Model Inhibitor_Administration Inhibitor Administration (e.g., Oral Gavage) Xenograft_Model->Inhibitor_Administration Tumor_Measurement Tumor Growth Measurement Inhibitor_Administration->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Inhibitor_Administration->Toxicity_Assessment End End Tumor_Measurement->End Toxicity_Assessment->End Start Start Start->Kinase_Assay

Preclinical Evaluation Workflow for FAK Inhibitors

Conclusion

This compound has emerged as a potent, covalent inhibitor of FAK with promising anti-cancer activity in preclinical models. While direct cross-validation from independent laboratories is currently limited, its performance characteristics, when compared to other established FAK inhibitors like Defactinib, PF-573228, TAE226, and Y15, position it as a valuable tool for cancer research. The data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of targeting the FAK signaling pathway. As with any scientific finding, independent replication and further investigation are crucial to fully validate the efficacy and mechanism of action of this compound and other novel inhibitors.

References

Unlocking Synergistic Immunotherapy Responses: A Comparative Guide to FAK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is rapidly evolving, with combination strategies at the forefront of innovation. This guide provides a comprehensive comparison of Focal Adhesion Kinase (FAK) inhibitors, with a focus on Fak-IN-2 and other key alternatives, when used in synergy with immunotherapy. By objectively presenting experimental data, detailed methodologies, and visual pathways, this document serves as a critical resource for advancing research and development in immuno-oncology.

Abstract

Focal Adhesion Kinase (FAK) has emerged as a critical regulator of the tumor microenvironment (TME), influencing everything from cell migration and invasion to angiogenesis and immune suppression. Inhibition of FAK has shown promise not as a standalone therapy, but as a powerful sensitizer to immune checkpoint inhibitors (ICIs) and other immunotherapies. This guide delves into the preclinical and clinical evidence supporting the synergistic effects of combining FAK inhibitors with immunotherapy, offering a comparative analysis of leading compounds and their impact on anti-tumor immunity.

Comparative Analysis of FAK Inhibitors in Combination with Immunotherapy

The following tables summarize key quantitative data from preclinical studies, showcasing the enhanced efficacy of combining various FAK inhibitors with immunotherapy across different cancer models.

Table 1: Synergistic Anti-Tumor Efficacy in Preclinical Models
FAK InhibitorImmunotherapyCancer ModelKey Findings
VS-4718 Anti-PD-1Hepatocellular Carcinoma (Mouse)Combination therapy significantly inhibited tumor development compared to monotherapies.[1][2][3]
VS-4718 Anti-PD-1Colorectal Cancer (MC38 Mouse)Median overall survival extended to 42 days with combination vs. 28 days (VS-4718 alone) and 25 days (anti-PD-1 alone).
Defactinib Anti-PD-1Pancreatic Cancer (KPC Mouse)Rendered previously unresponsive tumors sensitive to immunotherapy, with elevated CD8+ T cell and reduced Treg infiltration.
IN10018 Anti-PD-L1Triple-Negative Breast Cancer (Mouse)FAK inhibition improved response to anti-PD-L1 neutralizing antibodies.
Generic FAKi Anti-TIGITOvarian Cancer (Mouse)Combination led to reduced tumor burden, decreased Tregs, and increased immune cell activation.
Table 2: Modulation of the Tumor Immune Microenvironment
FAK InhibitorImmunotherapyCancer ModelChange in CD8+ T cellsChange in Regulatory T cells (Tregs)Other Notable Changes
VS-4718 Anti-PD-1Hepatocellular Carcinoma (Mouse)Increased infiltration[1][2][3]Significantly decreased[1][2][3]Decreased F4/80+ macrophages.[2]
Defactinib Anti-PD-1Pancreatic Cancer (KPC Mouse)Increased infiltrationReduced infiltrationDecreased tumor desmoplasia.
PF-562,271 N/APancreatic Cancer (Orthotopic Mouse)Significant increase in infiltrationReduced infiltrationDecreased total cancer-associated fibroblasts (CAFs).

Mechanism of Synergistic Action: FAK Inhibition and Immune Response

FAK inhibitors potentiate immunotherapy through a multi-pronged mechanism that reshapes the tumor microenvironment from an immunosuppressive to an immune-permissive state. The diagram below illustrates the key signaling pathways involved.

FAK_Immunotherapy_Synergy cluster_TME Tumor Microenvironment cluster_Immune Anti-Tumor Immune Response FAKi FAK Inhibitor (e.g., this compound) FAK FAK FAKi->FAK Inhibits Fibrosis Fibrosis (Collagen Deposition) FAK->Fibrosis CAFs Cancer-Associated Fibroblasts (CAFs) FAK->CAFs Chemokines Immunosuppressive Chemokines (e.g., CXCL12) FAK->Chemokines Treg Regulatory T cell (Treg) FAK->Treg Promotes Recruitment CD8 CD8+ T cell (Cytotoxic) Fibrosis->CD8 Blocks Infiltration CAFs->Fibrosis Chemokines->Treg Recruits TumorCell Tumor Cell CD8->TumorCell Kills Treg->CD8 Inhibits ICI Immune Checkpoint Inhibitor (e.g., anti-PD-1) PDL1 PD-L1 ICI->PDL1 Blocks PDL1->CD8 Inhibits (Exhaustion)

Caption: FAK inhibition synergizes with immunotherapy by reducing fibrosis and immunosuppressive cells, thereby enhancing CD8+ T cell infiltration and activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

In Vivo Orthotopic Pancreatic Cancer Mouse Model
  • Cell Culture: KPC (KrasG12D; Trp53R172H) mouse pancreatic cancer cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Animal Model: 6-8 week old C57BL/6 mice are used. All procedures are performed under anesthesia (e.g., isoflurane).

  • Orthotopic Implantation: A small abdominal incision is made to expose the pancreas. 5 x 10^5 KPC cells in 50 µL of a 1:1 mixture of PBS and Matrigel are injected into the tail of the pancreas. The abdominal wall and skin are then sutured.

  • Treatment Regimen:

    • FAK Inhibitor (e.g., Defactinib): Administered orally at 50 mg/kg, once daily.

    • Anti-PD-1 Antibody: Administered via intraperitoneal injection at 10 mg/kg, twice a week.

    • Treatment is initiated when tumors are palpable or detectable by imaging (e.g., ultrasound).

  • Tumor Monitoring: Tumor growth is monitored bi-weekly using calipers or ultrasound imaging. Mouse body weight is recorded to monitor toxicity.

  • Endpoint Analysis: Tumors are harvested at the study endpoint for immunohistochemistry and flow cytometry analysis.

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
  • Tumor Digestion: Harvested tumors are mechanically minced and then enzymatically digested for 30-60 minutes at 37°C in a solution containing collagenase D (1 mg/mL), DNase I (100 U/mL), and dispase (1 U/mL) in RPMI 1640 medium.

  • Cell Filtration and Red Blood Cell Lysis: The cell suspension is passed through a 70 µm cell strainer. Red blood cells are lysed using an ACK lysis buffer.

  • Staining:

    • Cells are first stained with a viability dye (e.g., Zombie Aqua) to exclude dead cells.

    • Surface staining is performed using fluorochrome-conjugated antibodies against CD45, CD3, CD4, CD8, and FoxP3 for 30 minutes on ice.

  • Data Acquisition and Analysis: Stained cells are acquired on a flow cytometer (e.g., BD LSRFortessa). Data is analyzed using software such as FlowJo to quantify the percentages of different immune cell populations within the CD45+ gate.

Experimental Workflow

The following diagram outlines the typical workflow for a preclinical study evaluating the synergy between a FAK inhibitor and immunotherapy.

Experimental_Workflow cluster_Setup Study Setup cluster_Treatment Treatment Phase cluster_Analysis Endpoint Analysis start Start cell_culture Cancer Cell Culture start->cell_culture orthotopic_implantation Orthotopic Tumor Implantation in Mice cell_culture->orthotopic_implantation randomization Tumor Establishment & Randomization into Groups: 1. Vehicle 2. FAKi 3. ICI 4. FAKi + ICI orthotopic_implantation->randomization treatment Drug Administration (Oral Gavage, IP Injection) randomization->treatment monitoring Tumor Growth & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint monitoring->endpoint harvest Tumor & Spleen Harvest endpoint->harvest flow_cytometry Flow Cytometry (Immune Cell Infiltration) harvest->flow_cytometry ihc Immunohistochemistry (Fibrosis, Cell Markers) harvest->ihc data_analysis Data Analysis & Interpretation flow_cytometry->data_analysis ihc->data_analysis end End data_analysis->end

Caption: A typical preclinical workflow for evaluating FAK inhibitor and immunotherapy combinations.

Conclusion

The synergistic combination of FAK inhibitors with immunotherapy represents a promising strategy to overcome resistance to immune checkpoint blockade in solid tumors. By remodeling the tumor microenvironment, these combinations can unlock potent anti-tumor immune responses. The data presented in this guide highlights the potential of FAK inhibitors like this compound and its counterparts to significantly enhance the efficacy of immunotherapies. Further research and well-designed clinical trials are warranted to translate these preclinical findings into tangible benefits for cancer patients.

References

A Comparative Guide to the Off-Target Effects of FAK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical signaling node that integrates signals from integrins and growth factor receptors to regulate essential cellular processes, including survival, proliferation, migration, and angiogenesis.[1] Its overexpression and activation are linked to the progression and metastasis of numerous cancers, making it a compelling therapeutic target. However, the development of small molecule FAK inhibitors is often challenged by off-target effects, owing to the conserved nature of the ATP-binding pocket among kinases. Understanding the selectivity profile of these inhibitors is paramount for interpreting experimental results and predicting potential clinical toxicities and polypharmacological effects.

This guide provides an objective comparison of the off-target effects of several prominent FAK inhibitors, supported by experimental data.

Comparative Analysis of FAK Inhibitor Selectivity

The selectivity of FAK inhibitors varies significantly, influencing their biological activity and potential side effects. The following table summarizes the known off-target profiles of key FAK inhibitors based on biochemical kinase screening assays. Proline-rich tyrosine kinase 2 (PYK2) is the most closely related kinase to FAK and is a common off-target.

FAK InhibitorOn-Target IC50 (FAK)Key Off-Target KinasesSelectivity Notes
PF-573228 4 nMPYK2, CDK1/7, GSK-3β~50- to 250-fold selective for FAK over these off-targets.[2]
Defactinib (VS-6063) ~0.6 nMPYK2 (~0.6 nM)Potent dual inhibitor of FAK and PYK2.[3] Displays >100-fold selectivity against other non-target kinases.[3]
GSK2256098 Apparent Ki of 0.4 nMPYK2Highly selective, with approximately 1000-fold specificity for FAK over PYK2.[4]
Ifebemtinib (IN10018) 1 nMFER, FESDescribed as a highly selective and potent FAK inhibitor.[5] It also inhibits FER and FES kinases with IC50s of 900 nM and 1040 nM, respectively.[5]
VS-4718 (PND-1186) 1.5 nMFlt3, PYK2, Aurora A, CLK1, MER, TRKA, TYRO3At 0.1 µM, shows significant inhibition of FAK and Flt3.[1] At 1.0 µM, also inhibits Aurora A, CLK1, MER, TRKA, and TYRO3 by >50%.[1] It is also a potent PYK2 inhibitor.

Visualizing Key Pathways and Workflows

To provide a clearer context for the role of FAK and the assessment of its inhibitors, the following diagrams illustrate the core FAK signaling pathway and a standard experimental workflow for determining off-target effects.

FAK_Signaling_Pathway cluster_upstream Upstream Activators cluster_core Core Interaction cluster_downstream Downstream Signaling Cascades cluster_outcomes Cellular Outcomes Integrins Integrins FAK FAK Integrins->FAK activate RTKs Growth Factor Receptors (RTKs) RTKs->FAK activate GPCRs GPCRs GPCRs->FAK activate Src Src FAK->Src recruits & activates PI3K_Akt PI3K / Akt Pathway FAK->PI3K_Akt RAS_MAPK RAS / MAPK Pathway FAK->RAS_MAPK Src->FAK phosphorylates Src->PI3K_Akt Src->RAS_MAPK p130Cas_Crk p130Cas / Crk Src->p130Cas_Crk Survival Survival PI3K_Akt->Survival Proliferation Proliferation PI3K_Akt->Proliferation RAS_MAPK->Proliferation Angiogenesis Angiogenesis RAS_MAPK->Angiogenesis Migration Migration p130Cas_Crk->Migration Invasion Invasion p130Cas_Crk->Invasion

FAK Signaling Pathway

Off_Target_Workflow cluster_biochem Biochemical Screening cluster_cell Cell-Based Validation cluster_final Final Analysis A Compound Library B High-Throughput Kinome Screen (e.g., KINOMEscan®) A->B C Identify Potential Off-Targets (Binding Affinity - Kd) B->C D Biochemical IC50 Determination (e.g., ADP-Glo™ Assay) C->D E Target Engagement Assay (e.g., NanoBRET™, CETSA) D->E Validate Hits F Confirm Intracellular Binding & Potency (IC50) E->F G Phenotypic Assays (Proliferation, Migration, etc.) F->G H Define Selectivity Profile (On-Target vs. Off-Target) F->H G->H

Workflow for Off-Target Profiling

Experimental Protocols

Accurate assessment of inhibitor selectivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key biochemical and cell-based assays used to determine off-target effects.

Biochemical Kinase Assay (Generalized ADP-Glo™ Protocol)

This method quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction. It is a common format for determining the IC50 values of inhibitors against a panel of purified kinases.

Objective: To determine the concentration at which an inhibitor reduces the enzymatic activity of a specific kinase by 50% (IC50).

Materials:

  • Purified recombinant kinase and its specific substrate (peptide or protein).

  • FAK inhibitor (or test compound) serially diluted in DMSO.

  • Kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/ml BSA, pH 7.5).

  • ATP solution at a concentration near the Km for the specific kinase.

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • White, opaque multi-well plates (e.g., 384-well).

  • Plate-reading luminometer.

Procedure:

  • Kinase Reaction Setup:

    • In a 384-well plate, add the test compound at various concentrations. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

    • Add the kinase and its substrate to each well, prepared in the kinase reaction buffer.

    • Initiate the kinase reaction by adding ATP. The typical reaction volume is 5 µL.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.[1]

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back into ATP and provides luciferase and luciferin to produce a luminescent signal proportional to the ADP amount.[1]

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Target Engagement Assay (NanoBRET™ Protocol)

This assay directly measures compound binding to a target kinase within intact, live cells, providing a more physiologically relevant assessment of target engagement and selectivity.

Objective: To quantify the apparent affinity of a test compound for a target kinase in a live-cell environment.

Materials:

  • HEK293 cells (or other suitable cell line).

  • Expression vector for the target kinase fused to NanoLuc® luciferase.

  • NanoBRET™ Tracer specific for the kinase of interest.

  • Test compounds (FAK inhibitors).

  • Opti-MEM® I Reduced Serum Medium.

  • FuGENE® HD Transfection Reagent.

  • White, non-binding surface 96-well plates.

  • Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • Instrument capable of measuring dual-filtered luminescence (e.g., GloMax® Discover).

Procedure:

  • Cell Preparation and Transfection (Day 1):

    • Prepare a suspension of HEK293 cells in Opti-MEM® containing the NanoLuc®-kinase fusion vector and transfection reagent.

    • Dispense the cell suspension into a 96-well assay plate and incubate for 24 hours to allow for protein expression.

  • Compound and Tracer Addition (Day 2):

    • Prepare serial dilutions of the test compound in Opti-MEM®.

    • Prepare the NanoBRET™ Tracer solution in Opti-MEM®.

    • Add the test compound dilutions to the appropriate wells.

    • Immediately after, add the NanoBRET™ Tracer to all wells.

    • Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the compound and tracer to reach binding equilibrium within the cells.

  • Signal Detection:

    • Prepare the Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor (to prevent signal from any leaked fusion protein).

    • Add the substrate solution to all wells.

    • Read the plate within 10 minutes on a BRET-capable luminometer, measuring both the Donor (NanoLuc®, ~460nm) and Acceptor (Tracer, ~610nm) emission signals simultaneously.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio for each well by dividing the Acceptor signal by the Donor signal.

    • Normalize the data and plot the NanoBRET™ ratio against the compound concentration.

    • Fit the data to a dose-response curve to determine the cellular IC50, which reflects the compound's target engagement potency in live cells.

Conclusion

The evaluation of off-target effects is a cornerstone of modern drug discovery. While many FAK inhibitors show potent on-target activity, their selectivity profiles differ. Inhibitors like GSK2256098 and Ifebemtinib (IN10018) demonstrate high selectivity for FAK over its closest homolog PYK2, which may be advantageous for dissecting FAK-specific functions. In contrast, dual FAK/PYK2 inhibitors such as Defactinib (VS-6063) may offer a different therapeutic strategy by targeting compensatory signaling pathways. Less selective inhibitors like VS-4718 highlight the importance of broad kinome screening to identify potential liabilities or opportunities for polypharmacology.

By employing a combination of robust biochemical and cell-based assays, researchers can build a comprehensive understanding of an inhibitor's selectivity. This knowledge is crucial for validating FAK as a therapeutic target, interpreting preclinical data, and ultimately developing safer and more effective cancer therapies.

References

Comparative Analysis of FAK Inhibitors: Fak-IN-2 vs. VS-4718

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, Focal Adhesion Kinase (FAK) has emerged as a critical node in signaling pathways that drive tumor progression, metastasis, and resistance to treatment. Consequently, the development of potent and selective FAK inhibitors is a key focus for researchers. This guide provides a detailed comparison of two such inhibitors, Fak-IN-2 and VS-4718, with a focus on their potency, mechanism of action, and the experimental evidence supporting their characterization.

Executive Summary

Based on available biochemical assay data, VS-4718 is significantly more potent than this compound in inhibiting FAK kinase activity in a cell-free environment. VS-4718 exhibits an IC50 of 1.5 nM, while this compound has a reported IC50 of 35 nM. It is crucial to note, however, that these two inhibitors operate via different mechanisms: VS-4718 is a reversible inhibitor, whereas this compound is a covalent inhibitor. This distinction has important implications for their duration of action and potential for off-target effects.

Potency and Efficacy: A Quantitative Comparison

The potency of a drug is a critical determinant of its therapeutic potential. In the context of enzyme inhibitors, the half-maximal inhibitory concentration (IC50) is a standard measure of potency. The lower the IC50 value, the less of the compound is required to inhibit the target's activity by 50%, indicating higher potency.

InhibitorTargetAssay TypeIC50Mechanism of Action
VS-4718 FAKIn vitro kinase assay1.5 nM[1]Reversible
FAK (pY397)Cellular assay~100 nM[1]Reversible
This compound FAKIn vitro kinase assay35 nMCovalent

As the data indicates, VS-4718 demonstrates approximately 23-fold greater potency than this compound in a direct biochemical comparison of their ability to inhibit FAK's enzymatic activity. In a cellular context, VS-4718 inhibits the autophosphorylation of FAK at Tyr-397 with an IC50 of approximately 100 nM[1].

Mechanism of Action: Reversible vs. Covalent Inhibition

The differing mechanisms of action of VS-4718 and this compound are a fundamental aspect of their comparison.

VS-4718 is a reversible inhibitor , meaning it binds to the FAK enzyme through non-covalent interactions. This binding is in equilibrium, and the inhibitor can associate and dissociate from the enzyme. The potency of a reversible inhibitor is primarily determined by its affinity for the target.

This compound , on the other hand, is a covalent inhibitor . It forms a stable, covalent bond with a specific amino acid residue within the FAK kinase domain. Docking simulations suggest that this compound likely targets the Cys427 residue of FAK. This irreversible binding leads to a prolonged duration of action, as the enzyme is permanently inactivated.

Experimental Methodologies

A direct comparison of potency requires an understanding of the experimental conditions under which the IC50 values were determined.

VS-4718: In Vitro Kinase Assay Protocol

The IC50 of VS-4718 was determined using an in vitro kinase assay. The general steps for such an assay are as follows:

  • Enzyme and Substrate Preparation : Recombinant FAK enzyme and a suitable substrate (e.g., a synthetic peptide) are prepared in a reaction buffer.

  • Inhibitor Dilution : A serial dilution of VS-4718 is prepared.

  • Reaction Initiation : The FAK enzyme, substrate, and varying concentrations of VS-4718 are combined in the wells of a microplate. The reaction is initiated by the addition of ATP.

  • Incubation : The reaction is allowed to proceed for a defined period at a specific temperature.

  • Detection : The extent of substrate phosphorylation is measured. This can be done using various methods, such as radioisotope incorporation or antibody-based detection (e.g., ELISA).

  • Data Analysis : The percentage of inhibition at each concentration of VS-4718 is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

This compound: In Vitro Kinase Assay Protocol

The IC50 for this compound was determined for compound 14f in a study focused on 2,4-diarylaminopyrimidine-based hydrazones. While the full detailed protocol from the specific publication is not provided here, a typical in vitro kinase assay for a covalent inhibitor would follow a similar procedure to the one described for VS-4718, with particular attention to pre-incubation times to allow for the covalent reaction to occur.

FAK Signaling Pathway and Experimental Workflow

To visualize the context in which these inhibitors function and how their potency is measured, the following diagrams are provided.

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins FAK FAK Integrins->FAK Activation Src Src FAK->Src pY397 recruits Src Grb2 Grb2 FAK->Grb2 PI3K PI3K FAK->PI3K Cell_Migration Cell Migration FAK->Cell_Migration Src->FAK Phosphorylates FAK Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival IC50_Determination_Workflow Start Start: Prepare Reagents Plate_Setup Plate Setup: - FAK Enzyme - Substrate Start->Plate_Setup Inhibitor_Addition Add Serial Dilutions of This compound or VS-4718 Plate_Setup->Inhibitor_Addition Reaction_Start Initiate Reaction with ATP Inhibitor_Addition->Reaction_Start Incubation Incubate at Controlled Temperature Reaction_Start->Incubation Detection Measure Substrate Phosphorylation Incubation->Detection Analysis Data Analysis: - Calculate % Inhibition - Fit Dose-Response Curve Detection->Analysis End End: Determine IC50 Analysis->End

References

Unveiling the Mechanism of FAK Inhibition: A Phosphoproteomics-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Focal Adhesion Kinase (FAK) inhibitors, with a focus on validating their mechanism of action using quantitative phosphoproteomics. While specific phosphoproteomics data for "Fak-IN-2" is not publicly available, this guide will use the well-characterized FAK inhibitors, PF-573228 and Defactinib (VS-6063) , as representative examples to illustrate the experimental validation process. This approach provides a robust framework for assessing the cellular impact of novel FAK inhibitors like this compound.

Introduction to FAK and Its Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways controlling cell survival, proliferation, migration, and angiogenesis.[1] Its overexpression and activation are implicated in the progression of various cancers, making it a critical target for cancer therapy.[1][2] FAK's function is intricately linked to its phosphorylation status. Upon activation, FAK undergoes autophosphorylation at Tyrosine 397 (Y397), creating a binding site for Src family kinases.[3] This interaction leads to the phosphorylation of other tyrosine residues, including Y576 and Y577 in the kinase activation loop, resulting in full kinase activation and downstream signaling.[3][4]

FAK inhibitors are designed to interfere with this activation cascade. Small molecule inhibitors, such as PF-573228 and Defactinib, are typically ATP-competitive, blocking the kinase activity of FAK and preventing the phosphorylation of its downstream substrates.[2][5]

Validating FAK Inhibitor Mechanism with Phosphoproteomics

Quantitative phosphoproteomics is a powerful, unbiased approach to globally assess the activity of kinase signaling pathways. By quantifying changes in protein phosphorylation across the proteome in response to an inhibitor, researchers can confirm the inhibitor's intended mechanism and identify off-target effects.[6][7]

The expected outcome of treating cells with an effective FAK inhibitor would be a significant decrease in the phosphorylation of FAK's direct and indirect downstream substrates.

Comparative Performance of FAK Inhibitors

The following tables summarize expected quantitative phosphoproteomics data following treatment with a potent FAK inhibitor. The data is representative and compiled based on the known functions of FAK and its validated downstream targets.

Table 1: Effect of FAK Inhibitor on Key FAK Phosphorylation Sites

ProteinPhosphorylation SiteExpected Change with FAK InhibitorFunction
FAKpY397↓↓↓Autophosphorylation, Src binding
FAKpY576/pY577↓↓↓Kinase activation loop
FAKpY861↓↓Cell migration
FAKpY925↓↓Grb2 binding, MAPK pathway activation

Table 2: Downstream Substrates of FAK and Expected Phosphorylation Changes

ProteinPhosphorylation SiteExpected Change with FAK InhibitorDownstream Pathway
PaxillinpY31/pY118↓↓↓Focal adhesion dynamics, cell migration
p130CasMultiple Tyr sites↓↓↓Cell migration, survival
AktpS473↓↓Survival, proliferation (PI3K/Akt pathway)
ERK1/2pT202/pY204↓↓Proliferation, differentiation (MAPK pathway)
SrcpY416Activation loop (mutual activation with FAK)

Arrow notation: ↓↓↓ (strong decrease), ↓↓ (moderate decrease), ↓ (slight decrease)

Experimental Protocols

A detailed methodology for a typical quantitative phosphoproteomics experiment to validate a FAK inhibitor is provided below.

1. Cell Culture and Treatment:

  • Cancer cell lines with high FAK expression (e.g., A549 lung cancer cells) are cultured under standard conditions.[5]

  • Cells are treated with the FAK inhibitor (e.g., PF-573228 at 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 3 days).[5]

2. Cell Lysis and Protein Digestion:

  • Cells are harvested and lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein concentration is determined, and equal amounts of protein from treated and control samples are taken for digestion.

  • Proteins are typically digested into peptides using trypsin.

3. Phosphopeptide Enrichment:

  • Due to the low stoichiometry of phosphorylation, phosphopeptides need to be enriched from the complex mixture of peptides.

  • Common methods include Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) to enrich for phosphopeptides.[8] For tyrosine-phosphorylated peptides, immunoprecipitation with a pan-anti-phosphotyrosine antibody can be employed.[8]

4. Quantitative Mass Spectrometry:

  • Enriched phosphopeptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

  • For quantification, stable isotope labeling by amino acids in cell culture (SILAC) is a common method where cells are metabolically labeled with "heavy" or "light" amino acids.[8] Alternatively, label-free quantification or isobaric tagging (e.g., TMT, iTRAQ) can be used.[9]

5. Data Analysis:

  • The raw mass spectrometry data is processed using software like MaxQuant.[6]

  • Peptides are identified and quantified. The ratios of "heavy" to "light" phosphopeptides (in SILAC) or the reporter ion intensities (in isobaric tagging) are calculated to determine the fold change in phosphorylation upon inhibitor treatment.

  • Pathway analysis is performed to identify the signaling pathways most affected by the inhibitor.

Visualizing the Mechanism and Workflow

FAK_Signaling_Pathway Integrin Integrin FAK FAK Integrin->FAK Activation pY397 pY397 FAK->pY397 Autophosphorylation pY576_577 pY576/577 FAK->pY576_577 Phosphorylation PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt MAPK MAPK Pathway FAK->MAPK Src Src pY397->Src Recruitment Src->FAK Downstream Downstream Substrates (Paxillin, p130Cas) pY576_577->Downstream Migration Migration Downstream->Migration Proliferation Proliferation/ Survival PI3K_Akt->Proliferation MAPK->Proliferation Fak_IN_2 This compound Fak_IN_2->FAK Inhibition Phosphoproteomics_Workflow Cell_Culture Cell Culture + FAK Inhibitor Treatment Lysis Cell Lysis & Protein Digestion Cell_Culture->Lysis Enrichment Phosphopeptide Enrichment (e.g., TiO2, IMAC) Lysis->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis Pathway_Analysis Pathway & Network Analysis Data_Analysis->Pathway_Analysis Validation_Logic Hypothesis Hypothesis: This compound inhibits FAK kinase activity Experiment Quantitative Phosphoproteomics (Control vs. This compound) Hypothesis->Experiment Observation Observation: Decreased phosphorylation of FAK and its downstream substrates Experiment->Observation Conclusion Conclusion: Mechanism of this compound as a FAK inhibitor is validated Observation->Conclusion

References

Safety Operating Guide

Proper Disposal Procedures for Fak-IN-2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Fak-IN-2, a potent focal adhesion kinase (FAK) inhibitor used in cancer research. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1].

Key Safety and Handling Information

Proper handling and personal protective equipment are paramount when working with this compound to minimize exposure risks.

ParameterSpecificationSource
GHS Hazard Classification Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1)[1]
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1]
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator.[1]
Storage Conditions Store at -20°C (powder) or -80°C (in solvent) in a tightly sealed container in a cool, well-ventilated area away from direct sunlight and ignition sources.[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[1]

Experimental Protocol: Accidental Release and Decontamination

In the event of a spill or accidental release, follow these procedures to contain and decontaminate the area effectively.

Materials:

  • Personal Protective Equipment (PPE) as specified above

  • Inert, absorbent material (e.g., diatomite, universal binders)

  • Alcohol (for decontamination)

  • Sealable, labeled waste container for hazardous materials

  • Scoop and dustpan or other suitable tools for collection

Procedure:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the affected area and ensure adequate ventilation[1].

  • Don PPE: Before addressing the spill, put on all required personal protective equipment, including gloves, safety goggles, a lab coat, and a respirator if necessary[1].

  • Contain the Spill: Prevent further leakage or spillage. Keep the product away from drains and water courses[1].

  • Absorb the Material: For liquid spills, cover and absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders. For solid spills, carefully scoop the material to avoid dust formation[1].

  • Collect the Waste: Place the absorbed material and any contaminated items (e.g., paper towels, gloves) into a designated, sealable hazardous waste container.

  • Decontaminate Surfaces: Scrub the affected surfaces and any contaminated equipment with alcohol to decontaminate them[1].

  • Dispose of Contaminated Materials: All contaminated materials, including the absorbent material and cleaning supplies, must be disposed of as hazardous waste according to the procedures outlined below[1].

  • Wash Hands: After handling the spill and removing PPE, wash hands thoroughly.

Step-by-Step Disposal Procedure for this compound Waste

All this compound waste, including unused product, contaminated labware, and solutions, must be treated as hazardous waste and disposed of through an approved waste disposal plant[1]. Do not dispose of this compound down the drain or in regular trash.

  • Segregate Waste: Collect all this compound waste separately from other laboratory waste streams. This includes:

    • Unused or expired this compound powder or solutions.

    • Contaminated consumables (e.g., pipette tips, tubes, gloves, bench paper).

    • Rinsate from cleaning contaminated glassware.

  • Use Appropriate Waste Containers:

    • Solid Waste: Collect in a clearly labeled, sealable, and puncture-resistant container.

    • Liquid Waste: Collect in a leak-proof, compatible container with a secure cap. Ensure the container is stored in secondary containment to prevent spills.

  • Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage Pending Disposal: Store the sealed waste container in a designated, secure area away from incompatible materials. Follow the storage temperature guidelines for the compound if necessary[1].

  • Arrange for Professional Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste. Provide them with the safety data sheet (SDS) for this compound.

Below is a workflow diagram illustrating the proper disposal procedure for this compound.

Fak_IN_2_Disposal_Workflow cluster_0 Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Interim Storage cluster_3 Final Disposal A Unused this compound D Segregate this compound Waste from other streams A->D B Contaminated Labware (Gloves, Pipettes, etc.) B->D C This compound Solutions C->D E Use Labeled, Sealable Hazardous Waste Containers D->E F Store in Designated, Secure Area E->F G Arrange Pickup by Approved Waste Disposal Service F->G H Proper Disposal at Licensed Facility G->H

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Fak-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling Fak-IN-2, a potent and orally active focal adhesion kinase (FAK) inhibitor with anticancer activity.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, appropriate personal protective equipment (PPE) is mandatory to minimize exposure risk.

Recommended Personal Protective Equipment:

PPE CategorySpecific Recommendations
Eye Protection Safety goggles with side-shields.[2]
Hand Protection Protective gloves (e.g., nitrile).
Body Protection Impervious clothing, such as a lab coat.[2]
Respiratory A suitable respirator should be used when handling the powder.

An accessible safety shower and eye wash station must be readily available in the laboratory.[2][3]

Step-by-Step Handling Procedures

Strict adherence to the following procedures is crucial for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the compound in a tightly sealed container in a cool, well-ventilated area.[2][3]

  • Keep away from direct sunlight and sources of ignition.[2][3]

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[2]

2. Preparation and Use:

  • All handling of this compound should be conducted in a designated area with appropriate exhaust ventilation, such as a chemical fume hood.[2][3]

  • Avoid the formation of dust and aerosols.[2]

  • When weighing or transferring the powder, use appropriate tools to minimize dust generation.

  • Avoid inhalation and contact with eyes and skin.[2]

  • Do not eat, drink, or smoke in the handling area.[2]

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wear full personal protective equipment, including a respirator.[3]

  • Prevent the spill from entering drains or water courses.[3]

  • Absorb liquid spills with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

  • For solid spills, carefully scoop the material into a designated waste container.

  • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[3]

4. First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3]
Skin Contact Remove contaminated clothing and rinse the affected skin thoroughly with plenty of water.[2][3] Seek medical attention if irritation develops.
Inhalation Move the individual to fresh air.[2][3] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water.[3] Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Collect all contaminated materials, including disposable PPE, absorbent materials from spills, and empty containers, in a designated and clearly labeled hazardous waste container.

  • Dispose of the waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[2]

  • Avoid release to the environment.[2]

Workflow for Handling this compound

Fak_IN_2_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Receiving Receiving & Storage Donning_PPE Donning Required PPE Receiving->Donning_PPE Weighing Weighing & Preparation Donning_PPE->Weighing Experiment Experimental Use Weighing->Experiment Decontamination Decontamination of Surfaces Experiment->Decontamination Spill Spill Experiment->Spill If spill occurs Exposure Exposure Experiment->Exposure If exposure occurs Waste_Disposal Waste Disposal Decontamination->Waste_Disposal Doffing_PPE Doffing PPE Waste_Disposal->Doffing_PPE Spill->Decontamination Follow Spill Management First_Aid First Aid Exposure->First_Aid Follow First Aid Measures

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.